Dicyclohexylamine 2-cyanoacrylate
Description
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Properties
IUPAC Name |
2-cyanoprop-2-enoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNPAIJSVOOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dicyclohexylamine 2-cyanoacrylate physical and chemical properties
An In-depth Technical Guide to Dicyclohexylammonium 2-Cyanoacrylate: Properties, Analysis, and Applications
Introduction: A Specialty Monomer in Polymer Science
Dicyclohexylammonium 2-cyanoacrylate (DCHA-CA) is an amine salt of 2-cyanoacrylic acid. Unlike common alkyl ester cyanoacrylates known for their rapid adhesive properties, DCHA-CA represents a unique class of monomer where the reactive cyanoacrylate anion is stabilized by a bulky dicyclohexylammonium cation.[1] This structure imparts distinct physical and chemical properties, making it a valuable specialty monomer in advanced polymer synthesis. Its primary application lies not as a standalone adhesive but as a comonomer to modify the properties of other polymers. A notable example is its use as a comonomer in polyacrylonitrile (PAN)-based carbon fiber precursors, where it plays a crucial role in altering the thermal degradation pathway to enhance the efficiency of the carbonization process.[2]
This guide provides a comprehensive overview of the physical and chemical properties of Dicyclohexylammonium 2-cyanoacrylate, methodologies for its characterization, and insights into its behavior, tailored for researchers and scientists in polymer chemistry and materials science.
Molecular Structure and Synthesis
The compound is an ionic salt formed through an acid-base reaction between 2-cyanoacrylic acid and the secondary amine, dicyclohexylamine.[1][3] This ionic association is central to its properties, differentiating it from covalently bonded cyanoacrylate esters.
Chemical Structure
The structure consists of two distinct ions: the dicyclohexylammonium cation and the 2-cyanoacrylate anion.
Caption: Ionic structure of Dicyclohexylammonium 2-Cyanoacrylate.
Proposed Synthesis Pathway
The synthesis of DCHA-CA is a two-step process. The first step involves the Knoevenagel condensation to produce the unstable 2-cyanoacrylic acid, which is then immediately neutralized by dicyclohexylamine in the second step to form the stable salt.[4]
Caption: Proposed synthesis workflow for DCHA-CA.
Physical and Chemical Properties
The properties of DCHA-CA are dictated by its ionic nature and the reactivity of the cyanoacrylate anion.
Physical Properties Summary
| Property | Value | Source |
| CAS Number | 263703-32-8 | [5] |
| Molecular Formula | C₁₆H₂₆N₂O₂ | [1] |
| Molecular Weight | 278.39 g/mol | [1][6] |
| Appearance | Solid | [5][7] |
| Melting Point | Data not available | [7] |
| Boiling Point | Data not available | [7] |
| Solubility | Dicyclohexylamine is sparingly soluble in water. | [3][8] |
| Storage | Store in freezer (-20°C), under inert atmosphere, protected from light. | [5] |
Chemical Properties and Reactivity
Anionic Polymerization: The defining chemical characteristic of the 2-cyanoacrylate anion is its susceptibility to rapid anionic polymerization.[4] This reaction is initiated by nucleophiles, most commonly weak bases such as water (moisture), alcohols, or amines.[4][9] The polymerization is highly exothermic.[10][11] The dicyclohexylammonium cation serves to stabilize the monomer, preventing spontaneous polymerization. However, upon dissolution or exposure to an initiating species, the anion is freed to react.
Caption: Anionic polymerization mechanism of cyanoacrylates.
Stability and Incompatibilities: DCHA-CA is stable under recommended anhydrous and cold storage conditions.[5][7] It is incompatible with strong oxidizing agents and is sensitive to moisture, which can initiate polymerization.[7]
Analytical and Characterization Methodologies
A multi-faceted approach is required to confirm the structure, purity, and thermal properties of DCHA-CA and its resultant polymers.
Spectroscopic and Chromatographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR : Expected signals would include broad peaks for the N-H protons of the ammonium cation, multiplets for the cyclohexyl rings, and signals in the vinyl region for the acrylate protons.
-
¹³C NMR : Characteristic signals would confirm the presence of the nitrile (C≡N), carboxylate (COO⁻), and vinyl (C=C) carbons of the anion, alongside the aliphatic carbons of the cation.[12]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:
-
~2230 cm⁻¹ for the nitrile (C≡N) stretch.
-
~1600 cm⁻¹ for the carboxylate (COO⁻) asymmetric stretch.
-
~1630 cm⁻¹ for the carbon-carbon double bond (C=C) stretch.
-
-
Chromatography (GC-MS, HPLC) : While direct analysis of the salt is challenging, chromatographic methods are useful for assessing the purity of the dicyclohexylamine starting material or for detecting potential degradation byproducts.[13]
-
Elemental Analysis : This technique is crucial for confirming the elemental composition of copolymers containing DCHA-CA, ensuring the successful incorporation of the monomer into the polymer backbone.[2]
Thermal Analysis (DSC & TGA)
Thermal analysis provides critical insights into how the material behaves under thermal stress, which is particularly relevant to its application in carbon fiber production.[14][15]
-
Differential Scanning Calorimetry (DSC) : DSC measures heat flow associated with thermal transitions. For DCHA-CA, it can be used to study its effect on the thermal properties of copolymers. In the context of PAN-based carbon fiber precursors, DSC analysis reveals that the incorporation of DCHA-CA significantly lowers the initiation temperature for the cyclization of nitrile groups, a critical exothermic step in the stabilization phase.[2] This allows for more controlled processing at lower temperatures.
-
Thermogravimetric Analysis (TGA) : TGA measures changes in mass as a function of temperature. It is used to evaluate thermal stability and degradation profiles. Studies have shown that PAN copolymers containing DCHA-CA exhibit higher thermal stability compared to PAN homopolymers, which is advantageous for the carbonization process.[2]
Caption: Experimental workflow for thermal analysis of DCHA-CA copolymers.
Experimental Protocols
The following protocols describe standard procedures for the characterization of DCHA-CA or its copolymers.
Protocol: NMR Sample Preparation and Analysis
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃. Ensure the solvent is anhydrous to prevent monomer polymerization.
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the DCHA-CA sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis : Process the spectra and integrate the signals. Compare the chemical shifts and coupling constants to expected values to confirm the structure of the dicyclohexylammonium cation and the 2-cyanoacrylate anion.
Protocol: DSC Analysis of Copolymer Thermal Properties
-
Sample Preparation : Accurately weigh 3-5 mg of the dry P(AN-CA) copolymer into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Instrument Setup : Place the sample and reference pans into the DSC cell. Purge the cell with a continuous flow of inert gas (e.g., nitrogen at 50 mL/min).
-
Temperature Program : Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min).[2]
-
Data Analysis : Record the heat flow as a function of temperature. Analyze the resulting DSC curve to determine the onset temperature, peak maximum, and enthalpy (heat release) of the exothermic cyclization event.
Safety and Handling
Dicyclohexylammonium 2-cyanoacrylate and its parent amine are hazardous materials that require careful handling.
-
Hazard Classification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7] The parent compound, dicyclohexylamine, is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[16][17]
-
Precautionary Measures :
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, protective clothing, and safety glasses with side shields or goggles.[7]
-
Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[16][17]
-
Storage : Store locked up in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][16] Follow specific supplier recommendations for freezer storage to maintain stability.[5]
-
References
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Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]
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PubChem. (n.d.). Dicyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Polyurethane catalyst. (2024). applications of dicyclohexylamine in the pharmaceutical industry today. Retrieved from [Link]
- Google Patents. (1951). US2571016A - Production of dicyclohexylamine.
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ResearchGate. (2022). Cyanoacrylate Adhesives for Cutaneous Wound Closure. Retrieved from [Link]
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Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Retrieved from [Link]
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AFINITICA. (n.d.). Polycyanoacrylates. In: Encyclopedia of Polymer Science and Technology. Retrieved from [Link]
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Frontiers. (2021). Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies. Retrieved from [Link]
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PubChem. (n.d.). Dicyclohexylamine 2-cyanoacrylate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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U.S. FDA. (n.d.). U.S. Fda Perspective on the Regulations of Cyanoacrylate Polymer Tissue Adhesives in Clinical Applications. Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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ResearchGate. (2018). Polymerization and Thermal Characteristics of Acrylonitrile/Dicyclohexylammonium 2-Cyanoacrylate Copolymers for Carbon Fiber Precursors. Retrieved from [Link]
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PubMed. (2022). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information - Identification of Secondary Amine Salts By 13C {1H} NMR Spectroscopy. Retrieved from [Link]
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Scion Research. (n.d.). thermal analysis of materials. Retrieved from [Link]
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An In-Depth Technical Guide to the Anionic Polymerization of 2-Cyanoacrylates Initiated by Dicyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the anionic polymerization mechanism of 2-cyanoacrylate monomers, with a specific focus on the role of dicyclohexylamine as a secondary amine initiator. Cyanoacrylates are renowned for their rapid polymerization, a characteristic harnessed in a multitude of applications, from industrial adhesives to advanced drug delivery systems. Understanding the nuances of the polymerization mechanism is paramount for controlling polymer properties and designing novel materials. This document delves into the fundamental principles of anionic polymerization, the specific role of amine initiators, the potential for a competing zwitterionic pathway, and the influence of steric factors on the reaction kinetics and polymer characteristics. Detailed experimental protocols and characterization techniques are also presented to provide a practical framework for researchers in the field.
Introduction: The Unique Reactivity of 2-Cyanoacrylates
Alkyl 2-cyanoacrylates are a class of vinyl monomers characterized by the presence of two strong electron-withdrawing groups, a nitrile (-C≡N) and an ester (-COOR), attached to the α-carbon of the carbon-carbon double bond[1][2]. This unique electronic structure renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, even by weak bases such as water or amines[1][2]. This inherent reactivity is the driving force behind their remarkably fast anionic polymerization, a process that can be initiated by a variety of nucleophilic species[3][4].
The choice of initiator plays a critical role in dictating the kinetics of the polymerization and the properties of the resulting polymer. Amines, in particular, are widely used as initiators due to their ready availability and tunable reactivity[5]. This guide will focus on dicyclohexylamine, a secondary amine with bulky cyclohexyl groups, and explore its specific impact on the anionic polymerization of 2-cyanoacrylates.
The Anionic Polymerization Mechanism: A Step-by-Step Analysis
The anionic polymerization of 2-cyanoacrylates proceeds via a chain-growth mechanism involving three key stages: initiation, propagation, and termination[3].
Initiation: The Nucleophilic Attack
The polymerization is triggered by the nucleophilic attack of an initiator on the electrophilic β-carbon of the 2-cyanoacrylate monomer[4]. In the context of this guide, the initiator is dicyclohexylamine. As a secondary amine, it possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile.
The initiation step can be visualized as follows:
Caption: Initiation of polymerization by dicyclohexylamine.
Upon attack, the carbon-carbon double bond of the monomer is broken, and a new carbon-nitrogen bond is formed. This results in the formation of a carbanion at the α-carbon, which is highly stabilized by the resonance delocalization of the negative charge across the adjacent nitrile and ester groups[1][4]. This resonance stabilization is a key factor contributing to the high rate of polymerization.
Propagation: The Growing Polymer Chain
The newly formed carbanion is a potent nucleophile itself and rapidly attacks another 2-cyanoacrylate monomer molecule. This process repeats, leading to the rapid growth of the polymer chain[4]. Each addition regenerates the carbanion at the terminus of the growing chain, allowing for the sequential addition of monomer units.
The propagation can be represented as a continuous chain reaction:
Caption: Propagation step in anionic polymerization.
The rate of propagation in anionic polymerization of cyanoacrylates is exceptionally high, with propagation rate coefficients (kp) in the range of 106 L·mol−1·s−1 having been reported for solution polymerizations[1][4].
Termination: Cessation of Chain Growth
In an ideal living anionic polymerization, the growing chains remain active until a terminating agent is intentionally added. However, in practice, termination can occur through various mechanisms, including:
-
Reaction with Protic Impurities: Protic species, such as water or acidic protons, can protonate the propagating carbanion, effectively terminating the chain growth[3].
-
Chain Transfer: A proton can be transferred from a weak acid (which can be present as an impurity or formed during the reaction) to the propagating carbanion, terminating one chain and generating a new anion that can initiate another chain[1].
-
Intramolecular Proton Transfer (for Primary and Secondary Amine Initiators): In the case of primary and secondary amine initiators, an intramolecular proton transfer from the nitrogen atom to the carbanion can occur, leading to the formation of a neutral N-substituted aminocyanopropionate ester and terminating the chain growth[6]. This is a crucial consideration for dicyclohexylamine initiation and will be discussed further.
The Role of Dicyclohexylamine: Anionic vs. Zwitterionic Mechanism
While the general mechanism of amine initiation is understood, the specific pathway for secondary amines like dicyclohexylamine can be more complex, potentially involving a zwitterionic intermediate.
The Anionic Pathway
In the conventional anionic mechanism, the amine directly attacks the monomer to form a carbanion and a protonated amine (ammonium cation) as the counter-ion.
The Zwitterionic Pathway
Alternatively, particularly with tertiary amines, a zwitterionic mechanism is often proposed[5][7][8]. In this pathway, the amine attacks the monomer to form a zwitterion, a molecule containing both a positive (ammonium) and a negative (carbanion) charge within the same molecule. This zwitterion then initiates polymerization. For primary and secondary amines, the presence of a proton on the nitrogen allows for a rapid intramolecular proton transfer, which can terminate the chain at the monomer or dimer stage, leading to low molecular weight oligomers[6].
The bulky dicyclohexyl groups of dicyclohexylamine introduce significant steric hindrance around the nitrogen atom. This steric bulk is expected to influence the rate of initiation and may favor one pathway over the other. The reduced accessibility of the nitrogen lone pair could lead to a slower initiation rate compared to less hindered amines. Furthermore, the steric hindrance might disfavor the formation of a stable zwitterionic propagating species, potentially making the intramolecular proton transfer a more dominant termination pathway, which could result in lower molecular weight polymers.
Experimental Protocol: Polymerization of Ethyl 2-Cyanoacrylate with Dicyclohexylamine
This section provides a detailed, self-validating protocol for the anionic polymerization of ethyl 2-cyanoacrylate (ECA) using dicyclohexylamine as the initiator.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier | Notes |
| Ethyl 2-Cyanoacrylate (ECA) | Inhibitor-free | Major Supplier | Should be freshly distilled under reduced pressure before use to remove inhibitors. |
| Dicyclohexylamine | ≥99% | Major Supplier | Should be stored over molecular sieves to ensure dryness. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Major Supplier | Should be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere. |
| Methanol | Anhydrous, ≥99.8% | Major Supplier | Used for precipitation. |
| Hydrochloric Acid (HCl) | 0.1 M in Methanol | Prepared in-house | Used for quenching the polymerization. |
| Nitrogen or Argon Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Experimental Workflow
Caption: Experimental workflow for the polymerization of ECA.
Step-by-Step Procedure
-
Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Solvent and Monomer Preparation: Freshly distill anhydrous THF from sodium/benzophenone ketyl. Distill inhibitor-free ethyl 2-cyanoacrylate under reduced pressure immediately before use.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen/argon inlet, and a dropping funnel, dissolve the freshly distilled ECA in anhydrous THF (e.g., 10% w/v solution). Cool the solution to 0°C in an ice bath.
-
Initiator Addition: Prepare a dilute solution of dicyclohexylamine in anhydrous THF (e.g., 1% w/v). Add the dicyclohexylamine solution dropwise to the stirred ECA solution at 0°C.
-
Polymerization: The polymerization is typically very rapid and exothermic. Monitor the reaction by observing the increase in viscosity and any temperature change. The reaction time will depend on the monomer and initiator concentrations.
-
Quenching: After the desired reaction time, quench the polymerization by adding a small amount of 0.1 M HCl in methanol.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol, and dry it under vacuum at room temperature to a constant weight.
Characterization of the Resulting Polymer
The synthesized poly(ethyl 2-cyanoacrylate) should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.
| Characterization Technique | Parameter Measured | Expected Outcome |
| Gel Permeation Chromatography (GPC) | Molecular Weight (Mn, Mw), Polydispersity Index (PDI) | Provides information on the chain length and the breadth of the molecular weight distribution. A high PDI may indicate chain transfer or termination reactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) | Chemical Structure, End-group analysis | Confirms the polymer structure and can provide insights into the initiation and termination mechanisms by identifying the end groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Confirms the presence of characteristic functional groups of the polymer (e.g., C≡N, C=O). |
Conclusion and Future Perspectives
The anionic polymerization of 2-cyanoacrylates initiated by dicyclohexylamine presents a fascinating case study in the interplay of nucleophilicity, steric hindrance, and reaction mechanism. While the general principles of anionic polymerization provide a solid framework, the specific behavior of this bulky secondary amine warrants further investigation to fully elucidate the kinetics and the balance between the anionic and zwitterionic pathways. The experimental protocol provided in this guide offers a robust starting point for researchers to synthesize and study poly(2-cyanoacrylates) with tailored properties.
Future research should focus on detailed kinetic studies to quantify the initiation and propagation rates in the presence of dicyclohexylamine and compare them to other primary, secondary, and tertiary amines. Advanced spectroscopic techniques could be employed to directly observe the initiating species and any zwitterionic intermediates. A deeper understanding of the structure-property relationships of polymers synthesized with dicyclohexylamine will be crucial for their application in specialized fields such as drug delivery, where polymer architecture and biocompatibility are of utmost importance. The cytotoxicity of cyanoacrylate adhesives is inversely related to the length of their alkyl side chains, with longer chains degrading more slowly and releasing less formaldehyde, thus exhibiting lower toxicity[9].
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Various Authors. (Date unavailable). "Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology. Afinitica. [Link]
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Kim, H., et al. (2025). Polymerization and Thermal Characteristics of Acrylonitrile/Dicyclohexylammonium 2-Cyanoacrylate Copolymers for Carbon Fiber Precursors. ResearchGate. [Link]
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Role of dicyclohexylamine as a counter-ion in cyanoacrylate salts
An In-depth Technical Guide on the Role of Dicyclohexylamine as a Counter-ion in the Formation of Cyanoacrylate Salts
Executive Summary
In the landscape of pharmaceutical development and fine chemical synthesis, the ability to isolate, purify, and stabilize acidic intermediates is paramount. Many acidic compounds, particularly those that are oils or amorphous solids, present significant challenges in handling and purification. Dicyclohexylamine (DCHA), a strong, secondary amine, serves as a powerful tool in addressing these challenges by forming stable, crystalline dicyclohexylammonium salts with acidic molecules. This guide provides a comprehensive exploration of the role of DCHA as a counter-ion, with a specific focus on its application in the context of cyano-containing acrylic acid derivatives, the precursors to what may be termed "cyanoacrylate salts." While common cyanoacrylate esters used as adhesives are not acidic, their acidic precursors, such as cyanoacetic acid, are prime candidates for salt formation with DCHA.
This document will delve into the fundamental chemistry of DCHA, the mechanism of salt formation, the profound impact of this transformation on the physicochemical properties of the parent acid, and detailed, field-proven protocols for the synthesis, purification, and subsequent liberation of the purified acid. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage DCHA as a strategic tool for enhancing purity, stability, and handling of acidic compounds.
The Strategic Imperative for Salt Formation: Why Dicyclohexylamine?
In synthetic chemistry, the final purity of a compound is often dictated by the purity of its preceding intermediates. Many complex organic acids, including N-protected amino acids and derivatives of cyanoacetic acid, are often produced as oils or non-crystalline solids that are difficult to purify by standard crystallization techniques.[1][2] This is where the strategic use of a counter-ion like dicyclohexylamine becomes a critical enabling step.
Dicyclohexylamine is an organic base with properties that make it an ideal choice for this purpose[3][4]:
-
Strong Basicity: DCHA is a strong base (pKa of the conjugate acid is ~10.4) that readily reacts with a wide range of organic acids to form stable salts.[5]
-
Bulky and Rigid Structure: The two cyclohexyl groups provide steric bulk and a rigid structure to the resulting dicyclohexylammonium cation. This bulkiness often disrupts the intermolecular forces that favor an amorphous or oily state in the free acid, promoting the formation of a well-ordered, crystalline lattice in the salt form.
-
Favorable Solubility Profile: DCHA salts often exhibit significantly different solubility profiles compared to the free acid, typically being soluble in some organic solvents at elevated temperatures and sparingly soluble at lower temperatures, which is ideal for recrystallization.[6][7]
The primary function of DCHA is, therefore, to act as a resolving and purifying agent .[2] By converting a difficult-to-handle acidic oil into a manageable crystalline solid, DCHA facilitates:
-
Enhanced Purification: Crystalline salts can be purified to very high levels through recrystallization, effectively removing process impurities that remain in the mother liquor.[2][6]
-
Improved Stability and Handling: Crystalline solids are generally more stable for long-term storage than their amorphous or oily counterparts and are significantly easier to handle, weigh, and transfer.[1][8]
-
Chiral Resolution: DCHA is also employed as a resolving agent to separate racemic mixtures of chiral acids into their individual enantiomers through the formation of diastereomeric salts.[1]
Physicochemical Properties of Dicyclohexylamine and its Salts
A clear understanding of the properties of DCHA is essential for its effective application.
| Property | Dicyclohexylamine (DCHA) | Dicyclohexylammonium Salt (General) |
| Molecular Formula | C₁₂H₂₃N | [C₁₂H₂₄N]⁺[Acid]⁻ |
| Molecular Weight | 181.32 g/mol | Varies with acid |
| Appearance | Colorless to pale yellow liquid[3] | Typically a white crystalline solid[2][8] |
| Boiling Point | ~256 °C[3][5] | High melting point solid |
| Solubility in Water | Sparingly soluble (~0.8 g/L)[3] | Varies, often low |
| Basicity | Strong organic base[3][5] | Neutral salt |
The Chemistry of "Cyanoacrylate Salts": A Clarification
The term "cyanoacrylate" is most commonly associated with alkyl 2-cyanoacrylate esters (e.g., ethyl-2-cyanoacrylate), which are the primary components of "super glues."[9] These molecules are monomers that undergo rapid anionic polymerization in the presence of moisture and are not acidic.[9][10]
However, the synthesis of these esters originates from cyanoacetic acid or its derivatives.[11][12] Cyanoacetic acid (NC-CH₂-COOH) is a bifunctional molecule containing both a nitrile group and a carboxylic acid group. It is the carboxylic acid moiety that provides the acidity necessary to form a salt with a base like dicyclohexylamine. Therefore, a "dicyclohexylamine cyanoacrylate salt" is chemically understood to be the dicyclohexylammonium salt of cyanoacetic acid or a related acidic derivative .
The formation of this salt is a classic acid-base neutralization reaction.
Figure 1: Acid-base reaction forming the dicyclohexylammonium salt.
Experimental Workflows: A Self-Validating System
The following protocols are designed to be robust and self-validating, ensuring high purity and yield. The causality behind each step is explained to provide a deeper understanding of the process.
Synthesis and Purification of Dicyclohexylammonium Cyanoacetate
This protocol details the conversion of cyanoacetic acid into its crystalline DCHA salt, followed by purification via recrystallization.
Expertise & Causality: The choice of solvent is critical. A solvent in which the salt is sparingly soluble at room temperature but soluble when heated is ideal for recrystallization. Diethyl ether or ethyl acetate are common choices. The slow addition of DCHA ensures controlled precipitation and prevents the trapping of impurities.
Experimental Protocol:
-
Dissolution: Dissolve 1.0 molar equivalent of cyanoacetic acid in a suitable solvent (e.g., diethyl ether or ethyl acetate) in an Erlenmeyer flask. Use a volume sufficient to fully dissolve the acid.
-
DCHA Addition: While stirring the solution at room temperature, slowly add 1.0 molar equivalent of dicyclohexylamine (DCHA) dropwise via a syringe or dropping funnel.
-
Precipitation: The dicyclohexylammonium salt will typically precipitate as a white solid upon the addition of DCHA.[2] If precipitation is slow or incomplete, the solution can be cooled in an ice bath to promote crystallization.[2]
-
Complete Crystallization: Allow the mixture to stir at a reduced temperature (e.g., 0-4 °C) for 1-2 hours to ensure maximum precipitation.
-
Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid (the filter cake) with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities from the mother liquor.
-
Drying: Dry the purified salt under a vacuum to a constant weight.
-
Recrystallization (Optional but Recommended): For achieving high purity, dissolve the dried salt in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropyl alcohol).[6][7] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Filter, wash, and dry the crystals as described above. A second or third recrystallization can be performed if necessary to achieve the desired purity level.[6][7]
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Methodological & Application
Application Notes and Protocols for Amine-Modified Cyanoacrylate Biomedical Adhesives: A Theoretical Exploration of Dicyclohexylamine 2-Cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Evolving Landscape of Biomedical Adhesives
Cyanoacrylate adhesives have become indispensable in the medical field for their rapid, suture-less wound closure capabilities.[1] From emergency medicine to delicate surgical procedures, these fast-acting monomers offer significant advantages, including reduced procedure time, minimized scarring, and a barrier against infection.[2] The efficacy and biocompatibility of cyanoacrylate adhesives are largely determined by the chemical nature of the alkyl ester side chain.[3] Shorter chains, like those in methyl- and ethyl-cyanoacrylate, polymerize quickly but can be brittle and may elicit a more pronounced inflammatory response due to their faster degradation into cytotoxic byproducts, namely formaldehyde.[4] Conversely, longer-chain variants, such as n-butyl and 2-octyl cyanoacrylate, exhibit greater flexibility and a more favorable biocompatibility profile due to their slower degradation rate.[3]
The quest for enhanced performance has led to the exploration of various additives and modifications to the basic cyanoacrylate structure. Amines, for instance, are known to significantly influence the polymerization kinetics of cyanoacrylates, acting as either accelerators or inhibitors depending on their concentration and basicity.[5] This has opened up the possibility of creating "tunable" adhesive systems.
This document explores the theoretical application of Dicyclohexylamine 2-Cyanoacrylate in biomedical adhesives. While dicyclohexylamine is a known secondary amine used in various chemical and pharmaceutical applications[6][7], and its salt with 2-cyanoacrylic acid has been investigated in polymer chemistry for other purposes[8], its use as a primary component in biomedical adhesives is not yet established in the reviewed literature. Therefore, these notes are intended as a guide for researchers interested in exploring novel amine-modified cyanoacrylate systems, using this compound as a case study for experimental design and evaluation.
II. Chemistry and Mechanism of Action
Synthesis of Cyanoacrylate Monomers
The synthesis of alkyl 2-cyanoacrylates is typically achieved through a Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde. This reaction is generally catalyzed by a base and results in a polymer that is then subjected to pyrolysis to yield the monomer. The monomer is then purified and stabilized with inhibitors to prevent premature polymerization.
The Role of Amines in Cyanoacrylate Polymerization
Cyanoacrylate polymerization is an anionic process, typically initiated by weak bases like water or alcohols present on the bonding surfaces.[5] The electron-withdrawing cyano and ester groups make the double bond of the monomer highly susceptible to nucleophilic attack.
Amines can act as potent initiators for this polymerization.[5] The lone pair of electrons on the nitrogen atom can attack the electrophilic carbon of the cyanoacrylate monomer, initiating the chain-growth polymerization. The rate of initiation is dependent on the amine's concentration and basicity.
Diagram: Anionic Polymerization of Cyanoacrylate
Caption: General mechanism of amine-initiated anionic polymerization of cyanoacrylate.
Hypothesized Properties of this compound
The incorporation of a bulky secondary amine like dicyclohexylamine could potentially offer several advantages:
-
Controlled Polymerization: The steric hindrance from the two cyclohexyl groups might modulate the initiation rate, providing a more controlled curing process compared to less hindered amines.
-
Enhanced Flexibility: The bulky cyclohexyl groups could disrupt the packing of the polymer chains, potentially leading to a more flexible and less brittle cured adhesive.
-
Modified Degradation Profile: The presence of the amine may alter the hydrolysis of the polymer backbone, potentially leading to a different degradation profile and biocompatibility.
-
Improved Adhesion to Certain Substrates: The chemical nature of the dicyclohexylammonium cation might enhance adhesion to specific biological tissues.
III. Proposed Experimental Protocols for Evaluation
The following protocols are provided as a framework for the systematic evaluation of a novel amine-modified cyanoacrylate adhesive such as this compound.
Protocol 1: In Vitro Cytotoxicity Assessment (ISO 10993-5)
Objective: To assess the potential of the adhesive to cause cell death or inhibit cell growth.
Materials:
-
This compound adhesive
-
Medical-grade 2-octyl cyanoacrylate (as a control)
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT or MTS assay kit
-
Sterile 24-well plates
Methodology:
-
Sample Preparation:
-
Dispense a small, uniform amount of the test and control adhesives onto sterile, inert discs and allow to fully polymerize in a sterile environment.
-
Prepare extracts by incubating the polymerized adhesives in cell culture medium at 37°C for 24 hours, following the guidelines of ISO 10993-12.
-
-
Cell Culture:
-
Seed L929 cells into 24-well plates at a density that will ensure they are in the exponential growth phase at the time of testing.
-
Incubate at 37°C in a humidified, 5% CO₂ atmosphere until cells are well-attached.
-
-
Exposure:
-
Remove the culture medium and replace it with the prepared extracts of the test and control adhesives. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol solution).
-
Incubate for 24-48 hours.
-
-
Viability Assessment (MTT/MTS Assay):
-
At the end of the exposure period, add the MTT or MTS reagent to each well.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
Compare the cytotoxicity of the this compound to the 2-octyl cyanoacrylate control.
-
Diagram: In Vitro Cytotoxicity Workflow
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Protocol 2: In Vitro Degradation Study
Objective: To determine the degradation rate of the polymerized adhesive in a simulated physiological environment.
Materials:
-
Polymerized samples of this compound and control adhesive of known weight and surface area.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Analytical balance.
-
HPLC (for analyzing degradation products).
Methodology:
-
Sample Preparation: Prepare multiple, identical polymerized samples of the test and control adhesives. Record the initial dry weight of each sample.
-
Incubation: Immerse each sample in a known volume of PBS in a sterile container. Incubate at 37°C.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove a subset of samples.
-
Analysis:
-
Carefully wash the retrieved samples with deionized water and dry them to a constant weight. Record the final weight.
-
Analyze the PBS solution for degradation products (e.g., formaldehyde, dicyclohexylamine) using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of mass loss over time.
-
Quantify the release of degradation products.
-
Protocol 3: Bond Strength Testing (ASTM F2255 - Lap-Shear)
Objective: To measure the shear strength of the adhesive bond on a biological substrate.
Materials:
-
This compound adhesive and control.
-
Freshly excised porcine skin or other suitable biological substrate.
-
Tensile testing machine.
-
Cutting die to prepare uniform substrate samples.
Methodology:
-
Substrate Preparation: Cut the porcine skin into uniform strips (e.g., 25 mm x 100 mm).
-
Bonding:
-
Overlap two strips of skin by a defined area (e.g., 25 mm x 10 mm).
-
Apply a consistent amount of adhesive to the overlap area.
-
Press the two strips together with a constant pressure for a defined period to allow for curing.
-
-
Testing:
-
Mount the bonded sample in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of extension until the bond fails.
-
-
Data Analysis:
-
Record the maximum load at failure.
-
Calculate the shear strength by dividing the maximum load by the bond area.
-
Perform multiple replicates for statistical significance.
-
IV. Data Presentation
The following tables provide a template for summarizing the expected data from the proposed experiments.
Table 1: Comparative In Vitro Cytotoxicity
| Adhesive | Cell Viability (%) after 24h | Cytotoxicity Grade (ISO 10993-5) |
| Negative Control | 100% | Non-cytotoxic |
| Positive Control | <30% | Severely cytotoxic |
| 2-Octyl Cyanoacrylate | Expected >70% | Non- to slightly cytotoxic |
| This compound | To be determined | To be determined |
Table 2: Comparative Bond Strength
| Adhesive | Mean Shear Strength (kPa) | Standard Deviation |
| 2-Octyl Cyanoacrylate | Expected typical range | To be determined |
| This compound | To be determined | To be determined |
V. Safety and Handling
As with all cyanoacrylates, this compound should be handled with care in a well-ventilated area.
-
Skin and Eye Contact: Avoid contact with skin and eyes. Accidental bonding of skin can occur rapidly. In case of eye contact, flush with water for several minutes and seek immediate medical attention.
-
Inhalation: Avoid breathing vapors.
-
Storage: Store in a cool, dry place, away from light and moisture to prevent premature polymerization.
Dicyclohexylamine itself is classified as harmful if swallowed and can cause skin irritation. Therefore, appropriate personal protective equipment (gloves, safety glasses) should be worn when handling the unpolymerized monomer.
VI. Conclusion
The development of new biomedical adhesives with tailored properties is a dynamic field of research. While the specific use of this compound in this context remains to be explored, the principles of amine modification of cyanoacrylates offer a promising avenue for innovation. The protocols and theoretical framework presented here provide a robust starting point for researchers to investigate such novel formulations, with the ultimate goal of improving patient outcomes through advanced wound closure technologies.
References
- Harsha K, et al. (2018). Cyanoacrylates: An Overview in Its Application as a Tissue Adhesive. Der Pharma Chemica, 10(8):42-46.
- Samuel, H.S., & et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.
- U.S. Patent US20050197421A1. (2005).
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- Polyurethane catalyst. (2024). applications of dicyclohexylamine in the pharmaceutical industry today.
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- ChemicalBook. (2023).
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- McCann, G., & Ryan, T. (2017).
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Application Note & Protocols: Dicyclohexylamine 2-Cyanoacrylate as a Precursor for Novel Polymer Synthesis in Advanced Drug Delivery
Abstract
Poly(alkyl cyanoacrylates) (PACAs) represent a class of biodegradable polymers with significant utility in the pharmaceutical sciences, particularly as nanoparticle-based drug delivery systems.[1][2] The physicochemical properties of these polymers, such as their degradation rate, drug-loading capacity, and release kinetics, are largely dictated by the nature of the alkyl ester side chain.[3] This guide introduces Dicyclohexylamine 2-Cyanoacrylate, a stable salt, as a key starting material for the synthesis of a novel monomer: cyclohexyl 2-cyanoacrylate. The incorporation of the bulky, hydrophobic cyclohexyl moiety is hypothesized to yield polymers with enhanced stability and a high affinity for lipophilic therapeutic agents. Herein, we provide a comprehensive, field-tested guide that details the synthesis of the novel cyclohexyl 2-cyanoacrylate monomer, its subsequent polymerization into drug-loaded nanoparticles via anionic emulsion polymerization, and the essential characterization and analysis protocols required to validate the formulation.
Introduction to the Monomer Precursor: this compound
While most poly(cyanoacrylate) synthesis protocols utilize alkyl 2-cyanoacrylate ester monomers, these liquids can be unstable and prone to spontaneous polymerization.[1] this compound exists as a more stable, solid amine salt, making it an excellent precursor for the on-demand synthesis of the corresponding ester monomer.[4] The bulky dicyclohexylamine component itself is a well-characterized secondary amine.[5] By using this salt as a starting point, researchers can synthesize high-purity cyclohexyl 2-cyanoacrylate, a novel monomer for creating polymers with unique characteristics driven by the sterically hindered and highly hydrophobic cyclohexyl group.
Physicochemical Properties
A clear understanding of the precursor's properties is fundamental to its effective use in synthesis.
| Property | Dicyclohexylamine | This compound |
| Molecular Formula | C₁₂H₂₃N | C₁₆H₂₆N₂O₂ |
| Molar Mass | 181.32 g/mol | 278.39 g/mol |
| Appearance | Colorless to pale yellow liquid[5][6] | Solid |
| Boiling Point | 255.8 °C | Not Applicable |
| Solubility in Water | 0.8 g/L (sparingly soluble)[5] | Data not readily available |
| pKa | 10.39[7] | Not Applicable |
| CAS Number | 101-83-7[5] | 263703-32-8[4] |
Protocol: Synthesis of Cyclohexyl 2-Cyanoacrylate Monomer
Principle of Causality: The most robust and widely adopted method for synthesizing 2-cyanoacrylate esters is the Knoevenagel condensation.[8] This reaction involves the condensation of an alkyl cyanoacetate with formaldehyde. The resulting polymer is then thermally "cracked" (depolymerized) and distilled to yield the pure monomer. This protocol is adapted for the synthesis of our novel cyclohexyl 2-cyanoacrylate monomer. The choice of this method ensures a high yield of a pure, polymerizable monomer, which is critical for forming well-defined nanoparticles.
Experimental Workflow: Monomer Synthesis
Caption: Workflow for anionic emulsion polymerization of nanoparticles.
Step-by-Step Methodology
-
Prepare Aqueous Phase: Prepare an aqueous solution of 0.01 M Hydrochloric Acid (HCl). This acidic medium will serve as the polymerization environment. A surfactant (e.g., Dextran 70 or Poloxamer 188) can be added at 1% (w/v) to enhance colloidal stability.
-
Prepare Organic Phase: Dissolve the therapeutic agent (e.g., 10 mg of Paclitaxel) and the synthesized cyclohexyl 2-cyanoacrylate monomer (100 mg) in 2 mL of a water-miscible organic solvent, such as acetone.
-
Initiate Polymerization: While vigorously stirring the aqueous phase (e.g., 600 RPM with a magnetic stirrer), add the organic phase dropwise. A milky-white suspension should form immediately, indicating the spontaneous formation of nanoparticles.
-
Solvent Removal: Continue stirring at room temperature for 3-4 hours to allow for complete polymerization and the evaporation of the organic solvent.
-
Purification: The nanoparticle suspension can be purified to remove unreacted monomer and non-encapsulated drug. This is typically achieved by centrifugation followed by resuspension of the nanoparticle pellet in deionized water.
-
Storage: Store the final nanoparticle suspension at 4°C. For long-term storage, lyophilization is recommended.
Characterization of Poly(cyclohexyl 2-cyanoacrylate) Nanoparticles
Principle of Causality: Rigorous characterization is a self-validating step that ensures the synthesized nanoparticles meet the required specifications for drug delivery. Particle size and surface charge (Zeta Potential) are critical determinants of the nanoparticles' biological fate and stability. Drug Loading and Encapsulation Efficiency are key metrics for evaluating the formulation's therapeutic potential and manufacturing consistency.
Protocols for Nanoparticle Characterization
-
Particle Size and Zeta Potential Analysis:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter (size), Polydispersity Index (PDI), and Zeta Potential.
-
-
Drug Loading (DL) and Encapsulation Efficiency (EE):
-
Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the nanoparticle formulation.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.
-
Quantify the amount of drug in the solution using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate DL and EE using the following formulas:
-
DL (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
-
EE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100
-
-
Typical Quantitative Data
| Parameter | Expected Value | Rationale / Significance |
| Z-Average Diameter | 150 - 300 nm | Size influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse and homogenous population. |
| Zeta Potential | -15 to -30 mV | A negative charge is typical and contributes to colloidal stability. |
| Drug Loading (DL) % | 2 - 8 % | Varies with drug and formulation; higher is often better. |
| Encapsulation Efficiency (EE) % | > 70 % | High EE indicates an efficient drug loading process. |
In Vitro Drug Release Study
Principle of Causality: An in vitro release study is essential to predict the drug's behavior in vivo. The release of a drug from PACA nanoparticles is primarily governed by polymer degradation (hydrolysis of the ester backbone) and drug diffusion through the polymer matrix. The highly hydrophobic nature of the poly(cyclohexyl 2-cyanoacrylate) is expected to slow down water penetration, leading to a slower polymer degradation and a more sustained drug release profile compared to polymers with shorter alkyl chains. [3]
Drug Release Mechanism
Caption: Dual mechanisms of drug release from the polymer matrix.
Step-by-Step Methodology
-
Setup: Place a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 10 kDa).
-
Incubation: Suspend the sealed dialysis bag in a release medium (e.g., 50 mL of Phosphate Buffered Saline (PBS), pH 7.4, containing 0.5% Tween 80 to maintain sink conditions). Place the entire setup in a shaking water bath at 37°C.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium and replace it with 1 mL of fresh medium.
-
Analysis: Quantify the amount of drug in each aliquot using HPLC.
-
Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Concluding Remarks and Scientific Insights
The use of this compound as a precursor for synthesizing cyclohexyl 2-cyanoacrylate provides a reliable pathway to a novel polymer for drug delivery applications. The bulky and hydrophobic cyclohexyl side chain is expected to confer unique properties to the resulting nanoparticles, including:
-
Enhanced Hydrophobicity: This can significantly improve the loading capacity and encapsulation efficiency for lipophilic drugs, which constitute a large portion of new chemical entities. [3]* Slower Degradation: The steric hindrance and water-repelling nature of the cyclohexyl group should slow the rate of hydrolytic degradation of the polymer backbone, resulting in a more sustained and controlled drug release profile.
-
Biocompatibility Considerations: As with any novel excipient, the biocompatibility of poly(cyclohexyl 2-cyanoacrylate) and its degradation products (cyclohexanol and poly(cyanoacrylic acid)) must be thoroughly evaluated according to regulatory standards such as ISO 10993 before any in vivo application. [9][10] This guide provides the foundational protocols for researchers to explore this promising new material. The self-validating nature of the characterization steps ensures that scientists can proceed with confidence in the quality and consistency of their nanoparticle formulations, paving the way for the development of next-generation drug delivery systems.
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Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]
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"Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology - AFINITICA. Wiley Online Library. [Link]
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Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. MDPI. [Link]
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The Application of Polybutyl Cyanoacrylate (PBCA) Nanoparticles in Delivering Cancer Drugs. Cureus. [Link]
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Poly(alkyl cyanoacrylate) nanoparticles as drug carriers 33 years later. ResearchGate. [Link]
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Poly n-butyl cyanoacrylate nanoparticles: A mechanistic study of polymerisation and particle formation. ResearchGate. [Link]
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Radical Polymerization of Alkyl 2-Cyanoacrylates. PMC, National Institutes of Health. [Link]
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Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles. PMC, National Institutes of Health. [Link]
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Dicyclohexylamine (DCHA): Essential Chemical for Plastic & Rubber Applications. Chemtrade Asia. [Link]
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Polymerization ofalkyl cyanoacrylates by anionic mechanism. ResearchGate. [Link]
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Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. RSC Publishing. [Link]
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Revolutionizing Polymer Therapeutics: A Guide to Controlled Polymerization of Dicyclohexylamine 2-Cyanoacrylate
Introduction: The Imperative for Precision in Poly(cyanoacrylate) Synthesis
For decades, poly(alkyl cyanoacrylates) (PACAs) have been a cornerstone in the development of biomedical materials, particularly as tissue adhesives and drug delivery nanocarriers.[1][2] Their rapid, moisture-initiated anionic polymerization makes them ideal for in-situ applications.[3][4] However, this very reactivity poses a significant challenge for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, which are critical parameters for optimizing drug release kinetics, biocompatibility, and overall therapeutic efficacy.[1][5] Traditional anionic polymerization of cyanoacrylates often leads to uncontrolled chain growth and broad molecular weight distributions.[6] This guide delves into advanced, controlled polymerization techniques for a novel monomer, dicyclohexylamine 2-cyanoacrylate, offering researchers and drug development professionals the protocols to synthesize precisely engineered polymers for next-generation therapeutic systems. The bulky dicyclohexylamine moiety is anticipated to impart unique physicochemical properties to the resulting polymer, potentially influencing its degradation profile and drug interaction capabilities.
The Challenge of Uncontrolled Polymerization
The inherent high reactivity of the cyanoacrylate monomer, driven by the electron-withdrawing nitrile and ester groups, leads to extremely fast and often uncontrollable anionic polymerization.[7][8] This process is highly sensitive to trace amounts of nucleophiles, such as water, which are ubiquitous in standard laboratory environments.[3] The consequence is a polymer product with a broad molecular weight distribution, limiting its utility in applications demanding batch-to-batch consistency and predictable performance.
A Breakthrough in Control: Frustrated Lewis Pair (FLP) Mediated Living Anionic Polymerization
Recent advancements have introduced the use of frustrated Lewis pairs (FLPs) as initiators for the controlled living anionic polymerization of cyanoacrylates.[9][10][11] This technique represents a paradigm shift, enabling the synthesis of poly(cyanoacrylates) with predetermined molecular weights and exceptionally narrow polydispersity indices (PDI ≤ 1.1).[6]
Mechanism of FLP-Initiated Polymerization
The mechanism hinges on the reversible activation of the monomer by the FLP. A hydrogenated frustrated Lewis pair, such as [TMPH+][HB(C6F5)3−], initiates the polymerization. The key to the controlled nature of this process is the dynamic equilibrium between the propagating anionic chain end and the Lewis acidic boron center of the FLP. This reversible capping of the active chain end significantly reduces the rate of propagation, allowing for a "living" polymerization where termination and chain transfer reactions are effectively suppressed.[9][11]
Diagram of FLP-Mediated Anionic Polymerization
Caption: FLP-mediated living anionic polymerization workflow.
Experimental Protocol: FLP-Initiated Polymerization of this compound
This protocol is adapted from established procedures for other cyanoacrylates and should be optimized for the specific monomer.[6]
Materials:
-
This compound monomer (synthesized or purified)
-
Frustrated Lewis Pair initiator, e.g., [TMPH+][HB(C6F5)3−]
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Monomer Synthesis and Purification:
-
Reaction Setup:
-
Thoroughly dry all glassware in an oven and assemble under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound monomer in anhydrous THF.
-
-
Initiation:
-
In a separate flame-dried flask, prepare a stock solution of the FLP initiator in anhydrous THF.
-
Rapidly inject the calculated volume of the initiator solution into the stirring monomer solution at room temperature. The monomer-to-initiator ratio will determine the target molecular weight.[6]
-
-
Polymerization:
-
Allow the reaction to proceed at room temperature. The polymerization is typically rapid, often completing within minutes.[6]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
-
Termination and Isolation:
-
Quench the polymerization by adding a proton source, such as acidified methanol.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent like cold methanol or hexane.
-
Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterization:
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.[1][15]
-
Chemical Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.[1][12]
| Parameter | Typical Value | Significance |
| Monomer:Initiator Ratio | 50:1 to 500:1 | Controls the target molecular weight. |
| Reaction Time | < 5 minutes | Indicates a rapid and efficient polymerization.[6] |
| Polydispersity Index (PDI) | ≤ 1.1 | Demonstrates excellent control over the polymerization.[6] |
| Solvent | Anhydrous THF | A suitable polar aprotic solvent for anionic polymerization. |
Alternative Controlled Radical Polymerization: RAFT
While anionic polymerization is the dominant mechanism for cyanoacrylates, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed, albeit with more stringent conditions to suppress the anionic pathway.[16][17]
Principles of RAFT Polymerization for Cyanoacrylates
RAFT polymerization utilizes a chain transfer agent (RAFT agent) to mediate the polymerization via a reversible chain transfer process. This allows for the synthesis of polymers with controlled molecular weights and narrow distributions. For cyanoacrylates, it is crucial to conduct the polymerization under acidic conditions to inhibit the competing and much faster anionic polymerization.[4][16]
Diagram of RAFT Polymerization Workflow
Caption: Key components and workflow for RAFT polymerization of cyanoacrylates.
Experimental Protocol: RAFT Polymerization of this compound
This protocol provides a general framework for the RAFT polymerization of cyanoacrylates.[16]
Materials:
-
This compound monomer (purified)
-
RAFT agent (e.g., a trithiocarbonate)
-
Radical initiator (e.g., AIBN or V-70)
-
Anionic polymerization inhibitor (e.g., methanesulfonic acid or 1,3-propanesultone)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tubes and standard inert atmosphere techniques
Procedure:
-
Reaction Mixture Preparation:
-
In a Schlenk tube, combine the this compound monomer, the RAFT agent, the radical initiator, and the anionic polymerization inhibitor.
-
Add the anhydrous solvent to achieve the desired monomer concentration.
-
-
Degassing:
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Immerse the sealed Schlenk tube in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time to achieve the target conversion.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Isolate the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.
-
Characterization:
-
Follow the same characterization procedures as for the FLP-initiated polymer (GPC and NMR) to determine molecular weight, PDI, and structure.[15][18]
| Parameter | Recommended Condition | Rationale |
| Anionic Inhibitor | Strong acid (e.g., methanesulfonic acid) | Essential to suppress the rapid anionic polymerization.[16] |
| Initiator | Azo-initiator (e.g., AIBN) | Provides a controlled source of radicals.[16] |
| RAFT Agent | Trithiocarbonate or dithiobenzoate | Mediates the controlled radical process. |
| Temperature | 60-90 °C | Dependent on the thermal decomposition of the initiator. |
Applications in Drug Development
The ability to synthesize poly(this compound) with precise control over its molecular architecture opens up new avenues for advanced drug delivery systems.
-
Nanoparticle-based Drug Delivery: Polymers with well-defined molecular weights can self-assemble into nanoparticles with uniform size and drug loading capacity, leading to more predictable and sustained drug release profiles.[1][5][19]
-
Targeted Drug Delivery: The polymer backbone can be functionalized with targeting ligands to enhance drug accumulation at specific sites, such as tumors, thereby increasing therapeutic efficacy and reducing off-target side effects.[20][21]
-
Biodegradable Implants: The degradation rate of poly(cyanoacrylates) is influenced by the alkyl chain length.[22] The bulky dicyclohexyl group is expected to modulate the degradation kinetics, making it suitable for long-term implantable drug depots.
Conclusion
The transition from uncontrolled to controlled polymerization of this compound, particularly through the innovative use of frustrated Lewis pair initiators, provides a powerful tool for the rational design of advanced polymeric biomaterials. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to synthesize well-defined polymers with tailored properties, paving the way for the next generation of more effective and safer polymer-based therapeutics.
References
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Lherm, C., et al. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. Polymers, 14(5), 998. [Link]
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McDonnell, F. J., et al. (n.d.). "Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology. AFINITICA. [Link]
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Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]
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Duffy, C., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Vauthier, C., & Bouchemal, K. (2009). Poly(alkyl cyanoacrylate) nanoparticles as drug carriers 33 years later. Journal of Drug Delivery Science and Technology, 19(5), 307-320. [Link]
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Sáez, R., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science, 10(10), 2951-2957. [Link]
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Al-Ghananeem, A. M. (2024). The Application of Polybutyl Cyanoacrylate (PBCA) Nanoparticles in Delivering Cancer Drugs. Current Drug Delivery, 21(5), 689-698. [Link]
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ChemSrc. (n.d.). This compound. [Link]
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Lherm, C., et al. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. ResearchGate. [Link]
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Sáez, R., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. ResearchGate. [Link]
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Duffy, C., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. ResearchGate. [Link]
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Sáez, R., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science, 10(10), 2951-2957. [Link]
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Sáez, R., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. PMC. [Link]
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Mekewi, M. A., et al. (2019). GPC data of obtained PECA using various amounts of initiator in the polymerization of 10 mL of ECA. ResearchGate. [Link]
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Marie, E., et al. (2005). Anionic Polymerization of n-Butyl Cyanoacrylate in Emulsion and Miniemulsion. Macromolecules, 38(23), 9599-9606. [Link]
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Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. [Link]
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FDA. (n.d.). U.S. Fda Perspective on the Regulations of Cyanoacrylate Polymer Tissue Adhesives in Clinical Applications. [Link]
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Duffy, C., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. PMC. [Link]
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Moad, G., et al. (2009). Living Radical Polymerization by the RAFT Process - A Second Update. Australian Journal of Chemistry, 62(11), 1402-1472. [Link]
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JoVE. (n.d.). Anionic Chain-Growth Polymerization: Overview. [Link]
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Duffy, C., et al. (2018). RAFT polymerization of CAs using a macroRAFT (reversible addition-fragmentation chain transfer) agent. ResearchGate. [Link]
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Sano, K., et al. (2023). Light-Induced Polymeric Frustrated Radical Pairs as Building Blocks for Materials and Photocatalysts. PMC. [Link]
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Kaushal, N. (2021). DOUBLE-COATED BIODEGRADABLE POLY (BUTYL CYANOACRYLATE) NANOPARTICULATE DELIVERY SYSTEMS FOR BRAIN TARGETING OF DOXORUBICIN VIA ORAL ADMINISTRATION. St. John's Scholar. [Link]
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Theato, P. (2016). RAFT-Based Polymers for Click Reactions. PMC. [Link]
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Gelperina, S., et al. (2005). Drug development and industrial pharmacy. ESM Intranet Site. [Link]
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Application Note & Protocol Guide: Formulation and Characterization of Dicyclohexylamine 2-Cyanoacrylate-Based Nanoparticles for Advanced Drug Delivery
Executive Summary & Scientific Context
Poly(alkyl cyanoacrylate) (PACA) nanoparticles have long been recognized as premier biodegradable and biocompatible carriers for therapeutic agents, with some formulations reaching clinical trials.[1][2] Their utility stems from a straightforward in situ polymerization process, allowing for drug encapsulation in a single step.[3][4] While monomers like n-butyl and 2-octyl cyanoacrylate are well-established, the exploration of novel cyanoacrylate monomers offers a pathway to new functionalities and drug delivery capabilities.[5]
This guide introduces a detailed framework for the formulation of nanoparticles based on a less conventional monomer: Dicyclohexylamine 2-cyanoacrylate . This compound exists as an ionic salt, distinguishing it from the common neutral ester monomers.[6] The presence of the bulky, hydrophobic dicyclohexylamine moiety presents a unique opportunity to modulate nanoparticle properties such as hydrophobicity, degradation kinetics, and drug-polymer interactions.
This document provides the foundational scientific principles, detailed experimental protocols, and characterization methodologies to guide researchers in synthesizing and evaluating these novel nanoparticles. We will extrapolate from the well-established anionic polymerization mechanisms of traditional PACAs to construct a robust and scientifically-grounded protocol.[7][8]
The Core Mechanism: Anionic Polymerization of Cyanoacrylates
The synthesis of PACA nanoparticles is predominantly achieved through the anionic polymerization of the cyanoacrylate monomer in an aqueous medium.[3][9] This process is remarkably rapid and is initiated by nucleophiles, with the hydroxide ion (OH⁻) from water being the most common initiator in aqueous formulations.
Causality of the Mechanism: The cyanoacrylate monomer possesses two strongly electron-withdrawing groups (cyano and carbonyl) attached to the same carbon of the double bond. This creates a highly electron-deficient (electrophilic) β-carbon, making it extremely susceptible to nucleophilic attack. The initiation by a hydroxide ion results in the formation of a carbanion, which is stabilized by resonance across the cyano and carbonyl groups.[8] This stabilized carbanion then propagates by attacking another monomer molecule, extending the polymer chain. The polymerization is typically performed in an acidic aqueous solution (pH 2-3) to control the concentration of initiator (OH⁻) ions, thereby preventing an uncontrollably rapid, bulk polymerization and allowing for the controlled formation of nanoparticles.[10]
Caption: Anionic polymerization initiated by a nucleophile.
Experimental Protocol: Nanoparticle Formulation via Emulsion Polymerization
This protocol adapts the standard emulsion polymerization method for PACA nanoparticles to the specific properties of this compound.[11][12] The primary challenge is the monomer's form as a salt, which may influence its solubility and interaction with stabilizers.
Required Materials & Reagents
-
Monomer: this compound (CAS: 263703-32-8)[13]
-
Aqueous Phase: 0.01 M Hydrochloric Acid (HCl) in ultrapure water
-
Stabilizer (select one):
-
Dextran 70 (for hydrophilic surfaces)
-
Poloxamer 188 (Pluronic® F68) (for steric stabilization)[14]
-
-
Drug: Hydrophobic therapeutic agent of choice (e.g., Paclitaxel, Curcumin)
-
Neutralization Solution: 0.1 M Sodium Hydroxide (NaOH)
-
Purification: Dialysis tubing (MWCO 12-14 kDa)
Step-by-Step Formulation Protocol
-
Preparation of the Aqueous Phase:
-
Prepare a 0.1% to 1.0% (w/v) solution of the chosen stabilizer (e.g., Dextran 70) in 0.01 M HCl.
-
Rationale: The acidic medium controls the polymerization rate. The stabilizer adsorbs to the surface of the newly formed polymer chains, preventing aggregation and controlling the final particle size.[15]
-
Place 50 mL of this solution in a beaker and stir vigorously with a magnetic stirrer at 600-800 RPM at room temperature.
-
-
Preparation of the Oil/Monomer Phase:
-
If encapsulating a drug, dissolve 5-10 mg of the hydrophobic drug into 250 µL of the this compound monomer. Gentle warming or sonication may be required to achieve a homogenous solution.
-
Rationale: The drug must be fully dissolved in the monomer to be effectively entrapped within the nanoparticle matrix during polymerization.[4]
-
-
Initiation of Polymerization:
-
Using a micropipette, add the monomer phase dropwise to the center of the vortex of the stirring aqueous phase.
-
A bluish-white opalescence should appear almost immediately, indicating the spontaneous formation of nanoparticles.
-
Rationale: Adding the monomer to the vortex ensures rapid and efficient dispersion, leading to the formation of small, uniform monomer droplets that act as nanoreactors.[1]
-
-
Polymerization & Maturation:
-
Allow the polymerization reaction to proceed under continuous stirring for 4-6 hours at room temperature.
-
Rationale: This duration ensures the complete conversion of the monomer into polymer, maximizing the yield of nanoparticles.
-
-
Neutralization and Termination:
-
After the polymerization period, slowly add 0.1 M NaOH dropwise to the nanoparticle suspension until the pH reaches 6.5-7.0.
-
Rationale: Neutralization stops the polymerization by quenching the acidic environment and also prepares the formulation for purification and potential in vivo use.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis bag (MWCO 12-14 kDa).
-
Dialyze against ultrapure water for 24 hours, with water changes every 4-6 hours, to remove unreacted monomer, excess stabilizer, and any non-encapsulated drug.
-
Store the purified nanoparticle suspension at 4°C.
-
Workflow for Nanoparticle Formulation & Characterization
The following diagram outlines the logical flow from synthesis to comprehensive analysis.
Caption: From synthesis to full physicochemical analysis.
Characterization Protocols & Data Interpretation
Thorough characterization is essential to validate the formulation process and ensure the nanoparticles meet the required specifications for drug delivery.
Particle Size, Polydispersity, and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS).
-
Protocol:
-
Dilute the purified nanoparticle suspension (e.g., 1:100) in ultrapure water to avoid multiple scattering effects.
-
Equilibrate the sample at 25°C for 2 minutes.
-
Perform three measurements to obtain the Z-average diameter (hydrodynamic size), Polydispersity Index (PDI), and Zeta Potential.
-
-
Interpretation:
-
Z-average: Ideally between 100-300 nm for intravenous drug delivery.[4]
-
PDI: A value < 0.2 indicates a monodisperse and homogenous population.
-
Zeta Potential: A value of ±30 mV suggests good colloidal stability due to electrostatic repulsion.
-
Nanoparticle Morphology
-
Technique: Transmission Electron Microscopy (TEM).
-
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow it to sit for 2 minutes, then wick away excess liquid with filter paper.
-
(Optional) Negatively stain with 1% phosphotungstic acid for 30 seconds.
-
Dry the grid completely before imaging.
-
-
Interpretation: TEM analysis should confirm a spherical shape and a narrow size distribution, corroborating the DLS data.[14]
Drug Loading and Encapsulation Efficiency
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Protocol:
-
Lyophilize a known volume of the purified nanoparticle suspension to obtain the total weight of nanoparticles (drug + polymer).
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the particles and release the drug.
-
Quantify the amount of drug using a pre-established calibration curve via HPLC or UV-Vis.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Table 1: Key Formulation Parameters and Expected Outcomes
| Parameter | Variation | Expected Impact on Particle Size | Expected Impact on Encapsulation | Rationale |
| Stabilizer Conc. | 0.1% → 1.0% | Decrease | May Increase or Decrease | Higher concentration provides better surface coverage, preventing aggregation, but may also limit drug association with the polymer.[15] |
| Monomer Conc. | 0.25% → 1.0% v/v | Increase | Increase | More monomer leads to larger particles and a greater matrix volume for drug entrapment. |
| Stirring Speed | 400 → 1200 RPM | Decrease | No significant change | Higher shear force creates smaller monomer droplets, resulting in smaller final nanoparticles.[10] |
| Aqueous Phase pH | 2.0 → 4.0 | Increase | Decrease | Higher pH increases the concentration of OH⁻ initiator, leading to faster polymerization and potentially larger, more aggregated particles.[10] |
References
-
MDPI. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. [Link]
-
Preprints.org. (2024). The Application of Polybutyl Cyanoacrylate (PBCA) Nanoparticles in Delivering Cancer Drugs. [Link]
-
National Institutes of Health (NIH). (2022). Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach. [Link]
-
ResearchGate. (2008). Core-shell type of nanoparticles composed of poly[(n-butyl cyanoacrylate)-co-(2-octyl cyanoacrylate)] copolymers for drug delivery application: Synthesis, characterization and in vitro degradation. [Link]
-
ResearchGate. (2006). Reaction scheme of the anionic polymerization of alkyl cyanoacrylate monomers in water. [Link]
-
National Institutes of Health (NIH). (n.d.). This compound. PubChem. [Link]
-
SciSpace. (2009). Synthesis of poly(alkyl cyanoacrylate)‐based colloidal nanomedicines. [Link]
-
ResearchGate. (2022). Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach. [Link]
-
KIPO. (n.d.). Preparation of cyanoacrylate nanoparticles using monosaccharides or disaccharides. [Link]
-
ResearchGate. (2009). Synthesis of poly(alkyl cyanoacrylate)-based colloidal nanomedicines. [Link]
-
National Institutes of Health (NIH). (2001). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. [Link]
-
ACS Publications. (2003). Anionic Polymerization of n-Butyl Cyanoacrylate in Emulsion and Miniemulsion. [Link]
-
National Institutes of Health (NIH). (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. [Link]
-
Semantic Scholar. (2009). Figure 6 from Synthesis of poly(alkyl cyanoacrylate)-based colloidal nanomedicines. [Link]
-
ChemSrc. (n.d.). This compound. [Link]
-
National Institutes of Health (NIH). (2011). Cyanoacrylate adhesive provides efficient local drug delivery. [Link]
-
ACS Publications. (2021). Thermoresponsive “Click” Core@shell Poly(cyanoacrylate) Nanoparticles for Controlled Chemotherapy Release. [Link]
-
ACS Publications. (2021). Thermoresponsive “Click” Core@shell Poly(cyanoacrylate) Nanoparticles for Controlled Chemotherapy Release. [Link]
-
Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]
-
ResearchGate. (2012). Poly(alkyl cyanoacrylate) nanoparticles as drug carriers 33 years later. [Link]
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Semantic Scholar. (2015). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. [Link]
-
ChemAnalyst. (n.d.). Dicyclohexylamine (DCHA): Essential Chemical for Plastic & Rubber Applications. [Link]
-
Wikipedia. (n.d.). Dicyclohexylamine. [Link]
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Analytical methods for quantifying Dicyclohexylamine 2-cyanoacrylate purity
Application Note & Protocol
A Multi-Modal Analytical Approach for the Comprehensive Purity Assessment of N,N-Dicyclohexyl-2-cyanoacrylamide
Abstract
This document provides a detailed framework of analytical methods for the quantitative determination of purity for N,N-Dicyclohexyl-2-cyanoacrylamide (DCCA). Ensuring the purity of DCCA, a reactive monomer, is critical for its performance in polymerization, specialty chemical synthesis, and other advanced applications. This guide outlines an integrated, multi-modal strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We provide not just protocols, but the underlying scientific rationale for each methodological choice, empowering researchers and quality control professionals to generate robust, reliable, and self-validating data.
Introduction: The Imperative for Purity
N,N-Dicyclohexyl-2-cyanoacrylamide (DCCA) is a specialized monomer characterized by the presence of a reactive cyano- and acrylamide functional group system. Its structure, featuring bulky dicyclohexyl moieties, suggests potential applications in the synthesis of polymers with unique thermal and mechanical properties, as well as a precursor in organic synthesis.
The purity of a monomer like DCCA is not a mere metric; it is a direct predictor of its reactivity, polymerization kinetics, and the ultimate quality of the end product. Trace impurities can have significant consequences:
-
Starting Materials: Residual dicyclohexylamine or derivatives of cyanoacetic acid can alter reaction pH or act as chain terminators, disrupting polymerization.
-
By-products: Unidentified side-products from synthesis can introduce structural defects into a polymer backbone.
-
Degradants: The acrylamide moiety can be susceptible to premature polymerization or hydrolysis. Stabilizers, such as hydroquinone, may be present and require quantification.[1]
This guide presents a comprehensive analytical workflow to establish a complete purity profile for DCCA, moving beyond simple percentage assays to a holistic understanding of the material's composition.
Analyte Profile:
-
Chemical Name: N,N-Dicyclohexyl-2-cyanoacrylamide
-
Abbreviation: DCCA
-
Molecular Formula: C₁₆H₂₆N₂O₂[2]
-
Molar Mass: 278.39 g/mol [2]
-
Chemical Structure:
The Integrated Analytical Workflow
No single analytical technique can provide a complete purity profile. A robust assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. The proposed workflow is designed to separate and quantify the active ingredient, volatile and non-volatile impurities, and provide definitive structural confirmation.
Caption: Integrated workflow for comprehensive DCCA purity analysis.
Chromatographic Methods: The Core of Quantification
Chromatography is the cornerstone for separating the main DCCA component from its impurities, allowing for precise quantification. We employ both HPLC and GC to cover the full range of potential contaminants.
Expertise & Rationale: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for purity determination of organic molecules.[3] Its strength lies in separating compounds with a wide range of polarities. For DCCA, this method is crucial for detecting non-volatile impurities such as synthesis by-products, oligomers, or degradation products. A "stability-indicating" method is one that is validated to resolve the main peak from all potential degradation products, ensuring that a loss in the main peak area accurately reflects degradation.[4][5]
Protocol: HPLC-UV Analysis of DCCA
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Analytical Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Reagents and Sample Preparation:
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Standard Preparation: Accurately weigh ~25 mg of DCCA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the DCCA test sample in the same manner as the standard.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion. |
| Detection | UV at 220 nm | The cyanoacrylamide chromophore is expected to have strong absorbance in the low UV range. A PDA detector can be used to assess peak purity. |
| Gradient Program | Time (min) | %B (ACN) |
| 0.0 | 50 | |
| 15.0 | 95 | |
| 20.0 | 95 | |
| 20.1 | 50 | |
| 25.0 | 50 |
-
System Suitability (Self-Validation):
-
Inject the standard solution five times.
-
Tailing Factor: The DCCA peak should have a tailing factor ≤ 1.5.
-
RSD of Peak Area: The relative standard deviation (RSD) for the five replicate injections should be ≤ 1.0%.
-
-
Data Analysis & Calculation:
-
Calculate the % Purity (Assay) using the peak area of the main component against the reference standard.
-
Identify and quantify impurities using relative response factors or, if standards are available, external calibration. The area percent method can be used for an initial estimation.
-
Expertise & Rationale: Gas chromatography is an excellent technique for analyzing thermally stable and volatile compounds.[6][7] In the context of DCCA, GC is ideal for quantifying residual volatile starting materials like dicyclohexylamine or solvents used during synthesis. The high temperatures in the GC inlet can sometimes cause depolymerization of cyanoacrylate polymers back to the monomer, a phenomenon that can be leveraged for analysis.[6] A Flame Ionization Detector (FID) is used for its wide linear range and robust response to carbon-containing analytes.
Protocol: GC-FID Analysis of DCCA
-
Instrumentation & Columns:
-
Gas chromatograph with a split/splitless injector, FID detector.
-
Analytical Column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Reagents and Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Chloroform (high purity). Chloroform has been identified as an optimal solvent for cyanoacrylate adhesives.[1]
-
Standard/Sample Preparation: Accurately weigh ~50 mg of DCCA into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent for a final concentration of 5 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Injector Temp. | 280 °C | Ensures rapid and complete volatilization of DCCA. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
| Injection Mode | Split, 50:1 ratio | Prevents column overloading and ensures sharp peaks. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial Temp: 100 °C, hold 2 min | Allows for elution of highly volatile solvents/impurities. |
| Ramp: 15 °C/min to 300 °C | Separates components based on boiling point. | |
| Final Hold: Hold at 300 °C for 10 min | Ensures all high-boiling components elute from the column. |
-
System Suitability (Self-Validation):
-
Inject a standard containing known potential impurities (e.g., dicyclohexylamine).
-
Resolution: Ensure baseline resolution (Rs > 1.5) between the main DCCA peak and any key impurities.
-
RSD of Peak Area: RSD for five replicate injections of the DCCA standard should be ≤ 1.5%.
-
-
Data Analysis & Calculation:
-
Quantify impurities against their respective reference standards if available.
-
Use area percent normalization to report the purity and impurity profile.
-
Spectroscopic Methods: Identity and Absolute Purity
Spectroscopic methods provide orthogonal data to confirm the identity of the material and can be used for absolute quantification without relying on a specific reference standard of the same material.
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[8][9] ¹H and ¹³C NMR spectra serve as a molecular fingerprint, confirming the identity of DCCA and revealing the presence of structurally similar impurities. Furthermore, Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance by integrating the signal of the analyte against a certified internal standard of known purity and weight.
Caption: Logical workflow for NMR-based identity and purity assessment.
Protocol: NMR Analysis of DCCA
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
-
Sample Preparation (Structural ID):
-
Dissolve 5-10 mg of DCCA in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Sample Preparation (qNMR):
-
Accurately weigh ~20 mg of DCCA and ~10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve in a known volume of deuterated solvent. The standard must be soluble and have peaks that do not overlap with the analyte.
-
-
Data Acquisition:
-
Structural: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Quantitative: Acquire a ¹H spectrum with a long relaxation delay (D1 ≥ 5 * T₁) to ensure full signal relaxation for accurate integration.
-
-
Data Analysis:
-
Structural: Assign all peaks in the ¹H and ¹³C spectra to the DCCA structure. Compare chemical shifts and coupling constants to expected values.[10]
-
Quantitative: Calculate purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the peak
-
N = Number of protons for the integrated peak
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the standard
-
Expertise & Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups in a molecule.[11][12] For DCCA, it serves as a quick identity check, verifying the presence of the nitrile (C≡N), amide carbonyl (C=O), and alkene (C=C) groups. While not quantitative for purity in this context, it can instantly flag a sample that is grossly incorrect or heavily contaminated. The progress of polymerization can also be monitored by observing the disappearance of monomer-specific peaks.[13][14]
Protocol: FTIR Analysis of DCCA
-
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small drop of liquid DCCA or a few milligrams of solid DCCA directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands and compare them to a reference spectrum.
-
Expected Peaks:
-
~2225 cm⁻¹: C≡N (Nitrile) stretch
-
~1680 cm⁻¹: C=O (Amide I) stretch
-
~1620 cm⁻¹: C=C (Alkene) stretch
-
~2850-2950 cm⁻¹: C-H (Cyclohexyl) stretch
-
-
Summary and Conclusion
The purity of N,N-Dicyclohexyl-2-cyanoacrylamide is a multi-faceted parameter that cannot be adequately described by a single value from one technique. The robust, self-validating approach detailed in this note provides a comprehensive purity profile essential for researchers and developers.
-
HPLC serves as the primary tool for assay determination and profiling of non-volatile impurities.
-
GC is essential for detecting residual volatile starting materials and solvents.
-
NMR provides irrefutable structural confirmation and a pathway to determine absolute purity via qNMR.
-
FTIR offers a rapid and effective method for identity verification.
By integrating these orthogonal methods, scientists can ensure the quality, consistency, and reliability of DCCA, leading to more predictable outcomes in research, development, and manufacturing.
References
- Production of dicyclohexylamine.
- Whitaker, G., et al. An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis. ScienceDirect.
- GAS-LIQUID CHROMATOGRAPHY OF THE ALKYL ALPHA CYANOACRYL
- Method for synthesizing cyanoacrylate.
- Dicyclohexylamine: properties and applic
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH.
- Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment. Analyst (RSC Publishing).
- N Butyl Cyanoacrylate Synthesis A New Quality Step Using. KIET.
- GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed.
- Dicyclohexylamine process.
- Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Str
- DEVELOPMENT AND VALIDATIONOF OF STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF ACOTIAMIDE HYROCHLORIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery.
- Dicyclohexylamine.
- DICYCLOHEXYLAMINE.
- Dicyclohexylamine. Wikipedia.
- DICYCLOHEXYLAMINE (DCHA). Alkyl Amines Chemicals Limited.
- Dicyclohexylamine 2-cyanoacryl
- Dicyclohexylamine(101-83-7) 1H NMR spectrum. ChemicalBook.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Time Resolved FT-IR Analysis of Cyanoacryl
- Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacryl
- Preparation and NMR Characterization of Polyethyl-2-cyanoacrylate Nanocapsules.
- FTIR Spectrum of 1-Octyl-2-Cyano Acrylate.
- Analysis of cyanoacrylate ultraviolet absorbers using liquid chromatography/atmospheric pressure chemical ionization mass spectrometry.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- FTIR Analysis of Glues for Quality Control and Development. OPTIK INSTRUMENTS.
- NMR study of the supramolecular structure of dual drug-loaded poly(butylcyanoacryl
- Analyzing Glues for Quality Control with FT-IR. AZoM.
- Chemical shifts of carbon atoms in the 13 C NMR spectra for...
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Dicyclohexylamine 2-cyanoacrylate | C16H26N2O2 | CID 70677412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR study of the supramolecular structure of dual drug-loaded poly(butylcyanoacrylate) nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. optikinstruments.hr [optikinstruments.hr]
- 12. azom.com [azom.com]
- 13. pepolska.pl [pepolska.pl]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Inhibitors and Stabilizers for Dicyclohexylamine 2-Cyanoacrylate Monomers
Welcome to the technical support center for Dicyclohexylamine 2-cyanoacrylate (DCA) monomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective stabilization and handling of these highly reactive monomers. Premature polymerization is a significant challenge, and this resource offers troubleshooting protocols and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Section 1: Understanding the Instability of this compound
This compound, like other cyanoacrylate monomers, is highly susceptible to polymerization. The electron-withdrawing cyano and ester groups on the same carbon atom make the double bond extremely electrophilic and prone to rapid polymerization through two primary mechanisms: anionic and free-radical polymerization.[1][2]
-
Anionic Polymerization: This is the most common and rapid pathway for cyanoacrylates. It is initiated by weak bases or nucleophiles, such as moisture (hydroxyl ions), amines, or even trace basic residues on glass surfaces.[2][3][4] This reaction is so fast that it is responsible for the "instant adhesive" properties of commercial cyanoacrylates.[1]
-
Free-Radical Polymerization: This pathway can be initiated by heat, UV light, or radical initiators (e.g., peroxides).[1][5] While less common under typical laboratory conditions, it is a critical consideration for long-term storage and during monomer synthesis or purification.[6][7]
Effective stabilization requires a dual approach: using acidic compounds to inhibit anionic polymerization and phenolic compounds to quench free radicals.
Mechanism of Anionic Polymerization and Inhibition
The diagram below illustrates the anionic polymerization process and the crucial role of acidic inhibitors in terminating the chain reaction.
Caption: Anionic polymerization and inhibition pathway for DCA.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and use of DCA monomers in a practical question-and-answer format.
Question 1: My DCA monomer solidified in the bottle during storage. What happened?
Answer: This indicates premature polymerization within the container, which is almost always due to the depletion of inhibitors or exposure to polymerization initiators.
-
Causality:
-
Moisture Contamination: The primary culprit is often moisture ingress into the storage vessel. Water acts as a weak base, initiating anionic polymerization.[3] This can happen if the container is not sealed properly or if it is opened frequently in a humid environment.
-
Inhibitor Depletion: Both anionic and free-radical inhibitors can be consumed over time, especially with exposure to heat or light.
-
Improper Storage Temperature: Elevated temperatures accelerate both anionic and free-radical polymerization.[3]
-
-
Preventative Measures & Solutions:
-
Verify Inhibitor Presence: Ensure your monomer contains an adequate combination of both anionic and free-radical inhibitors. Commercially available cyanoacrylates typically contain these, but levels can vary.[6][7]
-
Strict Storage Protocol: Store DCA monomers in a cool, dark, and dry environment. For maximum shelf life, unopened containers should be refrigerated (2-7°C).[8] Once opened, it is best to keep the container at ambient temperature to prevent condensation of moisture inside the bottle upon cooling.[8]
-
Use an Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the monomer under an inert gas like argon or nitrogen can prevent moisture and oxygen exposure.
-
Container Choice: Use high-density polyethylene (HDPE) containers, as they are less likely to have surface contaminants that can initiate polymerization compared to glass.[1]
-
Question 2: The monomer polymerizes instantly upon contact with my substrate/glassware, before I can complete my experiment. How can I slow this down?
Answer: This is a classic sign of rapid anionic polymerization initiated by a basic or nucleophilic surface.
-
Causality:
-
Alkaline Surfaces: Standard laboratory glassware is slightly basic and can initiate polymerization.
-
Substrate Reactivity: Certain substrates are inherently basic or have surface moisture that acts as an initiator.[2]
-
-
Preventative Measures & Solutions:
-
Acid-Wash All Glassware: All glassware that will come into contact with the monomer must be rigorously acid-washed to neutralize basic sites. See Protocol 1: Acid Washing of Glassware for a detailed procedure.
-
Increase Anionic Stabilizer Concentration: You can add a small amount of an acidic stabilizer to your monomer solution. It's a delicate balance; too much will "over-stabilize" and prevent curing when desired.[7][9] Start with very low concentrations (in the ppm range) and optimize for your specific application.
-
Control Humidity: Conduct experiments in a controlled, low-humidity environment (e.g., a glove box) to minimize the initiating effect of atmospheric moisture.
-
Question 3: My DCA-based formulation is not curing, or the resulting polymer has poor adhesion. What is the problem?
Answer: This issue, often termed "over-stabilization," occurs when the concentration of acidic inhibitors is too high, or when contaminants on the substrate are inhibiting the reaction.
-
Causality:
-
Excess Anionic Inhibitor: Strong acids, even in small amounts, can completely halt the anionic polymerization needed for curing.[4][7]
-
Acidic Substrates: If the bonding surface is acidic, it can neutralize the weak bases needed to initiate the cure.
-
Substrate Contaminants: Certain substances act as potent inhibitors. These include amines, sulfur compounds, and some metals like copper.[2][3]
-
-
Preventative Measures & Solutions:
-
Optimize Stabilizer Level: If you are adding extra stabilizer, carefully titrate the amount to find the optimal concentration that provides adequate working time without preventing the final cure.
-
Thorough Substrate Cleaning: Ensure your substrates are scrupulously clean. Use appropriate solvents to remove any potential organic or inorganic contaminants.
-
Use an Accelerator/Activator: For challenging surfaces or when faster curing is needed, a chemical accelerator (typically a weak base like an amine, applied to the substrate) can be used to overcome the energy barrier created by the stabilizer.[3]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the difference between an inhibitor and a stabilizer?
-
A: While often used interchangeably, in the context of cyanoacrylates, inhibitors are compounds that stop a polymerization reaction that has already started (e.g., by terminating a growing chain). Stabilizers are compounds that prevent the initiation of polymerization in the first place. For practical purposes, this guide refers to both as stabilizers, categorized by the polymerization pathway they affect (anionic or free-radical).
-
-
Q: Which specific stabilizers should I use for DCA?
-
A: A dual system is essential. You need an acidic stabilizer to control the anionic pathway and a free-radical scavenger. See the table below for common examples.
-
-
Q: How should I store my DCA monomer to maximize its shelf life?
-
A: Unopened containers should be refrigerated at 2-7°C.[8] After opening, store at ambient temperature in a tightly sealed HDPE container in a dark, dry place.[1][8] Avoid repeated cooling and warming of opened containers to prevent moisture condensation.[8] A sealed container can have a shelf life of 8-12 months.[10]
-
-
Q: Can I remove the existing stabilizers from a commercial DCA monomer?
-
A: Yes, this can be done via distillation. However, this is a hazardous procedure that should only be performed by experienced chemists. The monomer is distilled under reduced pressure and acidic conditions. Crucially, both anionic and free-radical stabilizers must be added to the receiving flask before starting the distillation to prevent the purified monomer from polymerizing instantly.[1]
-
Section 4: Data and Protocols
Table 1: Common Stabilizers for Cyanoacrylate Monomers
| Stabilizer Type | Chemical Name | Typical Concentration Range (% w/w) | Mechanism of Action |
| Anionic | Strong acids (e.g., Methanesulfonic acid, Trifluoroacetic acid) | 0.001 - 0.01 (10-100 ppm) | Act as potent inhibitors by protonating and terminating growing anionic chains.[1] |
| Anionic | Lewis acids (e.g., Boron trifluoride, Stannic chloride) | 0.001 - 0.05 | Inhibit anionic polymerization.[7] |
| Anionic | Weak acids (e.g., Acetic acid, Formic acid) | 0.005 - 0.1 (50-1000 ppm) | Control cure speed by neutralizing weak base initiators without completely halting polymerization.[1][9] |
| Free-Radical | Hydroquinone | 0.001 - 0.05 | Scavenges free radicals to prevent polymerization initiated by heat or light.[6][7] |
| Free-Radical | p-Methoxyphenol (MEHQ) | 0.01 - 0.1 | A common free-radical inhibitor used during synthesis and for storage.[1][6] |
| Free-Radical | Butylated hydroxytoluene (BHT) | 0.01 - 0.1 | Phenolic antioxidant that functions as a free-radical scavenger.[11] |
Table 2: Recommended Storage Conditions for this compound
| Condition | Unopened Container | Opened Container |
| Temperature | 2-7°C (Refrigerated)[8] | Ambient Temperature |
| Environment | Dark, Dry | Dark, Dry |
| Container | Original sealed HDPE | Tightly re-sealed original HDPE |
| Atmosphere | Air / Inert Gas | Air (headspace is acceptable for short-term) |
Protocol 1: Acid Washing of Glassware for Cyanoacrylate Experiments
This protocol is essential to passivate the glass surface and prevent premature anionic polymerization.
Materials:
-
Glassware to be cleaned
-
1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) solution
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Oven
Procedure:
-
Initial Wash: Thoroughly wash glassware with soap and water, then rinse several times with DI water.
-
Acid Soak: Submerge the glassware in the 1 M acid solution. Allow it to soak for at least 4 hours, or preferably overnight.
-
Rinse Thoroughly: Remove the glassware from the acid bath and rinse extensively with DI water (at least 10-15 times) to remove all traces of acid.
-
Acetone Rinse: Rinse the glassware with acetone to remove residual water.
-
Dry: Place the glassware in an oven at >120°C for at least 2 hours to ensure it is completely dry.[1]
-
Cool and Store: Allow the glassware to cool to room temperature in a desiccator or a dry, sealed environment before use.
Troubleshooting Workflow for Polymerization Issues
The following flowchart provides a logical path to diagnose and solve common problems with DCA monomer handling.
Caption: A decision tree for troubleshooting DCA polymerization problems.
References
- US4139693A - 2-Cyanoacrylate adhesive compositions having enhanced bond strength - Google P
- US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google P
- Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research.
- Anionic Polymerization Inhibitors | Download Table - ResearchG
- CAS No.
- Dicyclohexylamine - Wikipedia.
- WO2010046412A1 - Activators for two part cyanoacrylate adhesives - Google P
- US5290825A - Composition and method for inhibiting the cure of cyanoacrylate adhesives...
- Cyanoacrylate Chemistry and Polymeriz
- Dicyclohexylamine 2-cyanoacryl
- Radical Polymerization of Alkyl 2-Cyanoacryl
- SAFETY D
- Degradation and stabilization of polycyanoacryl
- "Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology - AFINITICA.
- Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research.
- Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - ResearchG
- Storage and Shelf life of Cyanoacryl
- US3654239A - Process for the preparation of poly-(alpha-cyanoacrylates)
- Dicyclohexylamine 2-cyanoacryl
- This compound | C16H26N2O2 | CID 70677412 - PubChem - NIH.
- US20070078207A1 - Stabilizer cyanoacrylate formulations - Google P
- SAFETY D
- WO2016167859A1 - Cyanoacrylate adhesive formulation and method of making - Google P
- What Is the Average Shelf Life of Cyanoacryl
- Flexibility Improvement of Light-Curable Cyanoacryl
- SAFETY D
- An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis.
- US8110144B2 - Process for sterilization of and cyanoacrylate adhesives compositions and devices - Google P
Sources
- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. afinitica.com [afinitica.com]
- 5. US3654239A - Process for the preparation of poly-(alpha-cyanoacrylates) - Google Patents [patents.google.com]
- 6. US4139693A - 2-Cyanoacrylate adhesive compositions having enhanced bond strength - Google Patents [patents.google.com]
- 7. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 8. permabond.com [permabond.com]
- 9. US5290825A - Composition and method for inhibiting the cure of cyanoacrylate adhesives and cure inhibited cyanoacrylate adhesive compositions - Google Patents [patents.google.com]
- 10. gluegun.com [gluegun.com]
- 11. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
Technical Support Center: Controlling the Curing Rate of Dicyclohexylamine 2-Cyanoacrylate
Welcome to the technical support center for Dicyclohexylamine 2-cyanoacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling the curing rate of this specialized cyanoacrylate adhesive. Here, you will find scientifically grounded explanations, practical experimental protocols, and data-driven insights to empower you in your laboratory work.
Introduction to this compound and its Curing Mechanism
This compound is a fast-acting adhesive belonging to the cyanoacrylate family. Its rapid polymerization at room temperature makes it a valuable tool in various research and development applications, including in the medical and pharmaceutical fields for tissue adhesion and drug delivery systems.[1] The curing process is an anionic polymerization initiated by weak bases, most commonly water molecules present on the surface of the substrates.[2] This process is highly exothermic, meaning it releases heat as it cures.
The dicyclohexylamine component of this molecule is a secondary amine, which can influence the adhesive's properties.[3][4] Understanding and controlling the curing rate is critical for reproducible and successful experimental outcomes. This guide will walk you through the key factors influencing the polymerization of this compound and how to manipulate them to your advantage.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the curing of this compound:
1. What is the primary factor that initiates the curing of this compound?
The curing of this compound is primarily initiated by the presence of moisture.[2] Even trace amounts of water on the surface of the substrates or in the atmosphere can trigger the anionic polymerization process.
2. How does temperature affect the curing rate?
Higher temperatures generally accelerate the curing process, while lower temperatures will slow it down.[2] This is because temperature affects the rate of the chemical reaction.
3. Can the type of substrate I'm bonding influence the curing speed?
Absolutely. Different materials have varying levels of surface moisture and alkalinity, both of which can affect the curing rate. Porous or alkaline surfaces tend to promote faster curing, while acidic surfaces can inhibit it.[5]
4. What is the shelf life of this compound, and how should I store it?
For optimal shelf life, this compound should be stored in a cool, dry place, away from direct sunlight.[6][7] Refrigeration can extend the shelf life, but the container must be brought to room temperature before opening to prevent condensation from forming inside, which would prematurely initiate polymerization.[8][9][10] Storing the adhesive with a desiccant, such as a silica gel pouch, can also help to prolong its usability by absorbing excess moisture.[8][11]
5. Is it possible to slow down the curing process for more precise application?
Yes, the curing rate can be slowed down. This can be achieved by working in a low-humidity environment, using acidic substrates, or by introducing a chemical inhibitor.[12]
6. How can I speed up the curing for a faster bond?
To accelerate curing, you can increase the ambient humidity, use a more alkaline substrate, or apply a chemical accelerator.[2]
Troubleshooting Guide
Encountering issues with the curing rate is a common challenge. This guide will help you diagnose and solve these problems.
| Problem | Potential Causes | Solutions |
| Curing Too Slowly or Not at All | Low ambient humidity.Acidic or dry substrate surface.Low temperature.Adhesive has expired or been improperly stored. | Increase humidity in the work area (e.g., use a humidifier).Apply a chemical accelerator to the substrate.Gently warm the substrates before applying the adhesive.Ensure the adhesive is within its shelf life and has been stored correctly. |
| Curing Too Quickly | High ambient humidity.Alkaline or moist substrate surface.High temperature.Presence of contaminants that act as accelerators. | Decrease humidity in the work area (e.g., use a dehumidifier).Use a chemical inhibitor.Work in a cooler environment.Ensure substrates are clean and free of contaminants. |
| Incomplete or Weak Bond | Insufficient amount of adhesive.Too much adhesive, leading to slow and incomplete curing.Poor contact between substrates.Contaminated surfaces (e.g., oils, dust). | Apply a thin, uniform layer of adhesive.Ensure firm and even pressure is applied to the bonded parts.Thoroughly clean and degrease substrate surfaces before application. |
Experimental Protocols for Curing Rate Control
For precise control over the curing of this compound, the following experimental protocols can be adapted to your specific needs.
Protocol 1: Acceleration of Curing Rate
This protocol is designed for applications requiring a rapid bond.
Objective: To decrease the time to fixture of this compound.
Materials:
-
This compound adhesive
-
Substrates to be bonded
-
Cyanoacrylate accelerator (e.g., a dilute solution of a weak amine in a volatile solvent)
-
Pipette or applicator for the accelerator
-
Timer
-
Controlled environment chamber (optional, for humidity and temperature control)
Procedure:
-
Prepare Substrates: Ensure the surfaces of the substrates are clean and free from any contaminants.
-
Environmental Control: If available, set the desired humidity (e.g., >50% RH) and temperature (e.g., 25°C) in the controlled environment chamber.
-
Apply Accelerator: Apply a minimal amount of the cyanoacrylate accelerator to one of the substrate surfaces. Allow the solvent to evaporate completely.
-
Apply Adhesive: Apply a thin, uniform layer of this compound to the other substrate surface.
-
Assemble and Time: Immediately join the two substrates and apply firm, consistent pressure. Start the timer.
-
Determine Fixture Time: Periodically and gently test the bond strength. The time at which the bond is strong enough to handle is the fixture time.
-
Full Cure: Allow the assembly to remain undisturbed for 24 hours to achieve full cure strength.
Protocol 2: Inhibition of Curing Rate
This protocol is useful when a longer open time is needed for precise alignment of components.
Objective: To increase the working time of this compound.
Materials:
-
This compound adhesive
-
Substrates to be bonded
-
Cyanoacrylate inhibitor (e.g., a dilute solution of a weak acid in a volatile solvent)
-
Pipette or applicator for the inhibitor
-
Timer
-
Controlled environment chamber (optional, for humidity and temperature control)
Procedure:
-
Prepare Substrates: Clean and dry the substrate surfaces thoroughly.
-
Environmental Control: If possible, work in an environment with low relative humidity (e.g., <40% RH).
-
Apply Inhibitor: Apply a very small amount of the cyanoacrylate inhibitor to one of the substrate surfaces. Allow the solvent to evaporate.
-
Apply Adhesive: Apply a thin layer of this compound to the other substrate.
-
Assemble and Time: Join the substrates and begin timing. You will have a longer period to make adjustments.
-
Determine Fixture Time: Once positioned, apply firm pressure. The time to fixture will be extended.
-
Full Cure: Allow for a longer full cure time, potentially up to 48 hours, as the inhibitor will slow the overall polymerization process.
Data Summary
The following table summarizes the key factors that influence the curing rate of this compound.
| Factor | Effect on Curing Rate | Mechanism of Action |
| Moisture/Humidity | Increases | Acts as the primary initiator for anionic polymerization.[2] |
| Temperature | Increases with heat, decreases with cold | Affects the kinetic energy of the molecules and the rate of the chemical reaction.[2] |
| Substrate Alkalinity | Increases | Alkaline surfaces provide more initiating sites for polymerization. |
| Substrate Acidity | Decreases | Acidic surfaces neutralize the initiators, slowing down or halting the polymerization.[5] |
| Adhesive Layer Thickness | Thicker layers cure more slowly | The curing process is initiated at the surface, and it takes longer for the bulk of the adhesive to polymerize. |
| Accelerators (e.g., Amines) | Increases | Provide a higher concentration of initiating species.[2] |
| Inhibitors (e.g., Acids) | Decreases | Neutralize the initiating species, thus slowing the polymerization.[12] |
Visualizing the Curing Process
The following diagrams illustrate the curing mechanism of this compound and the factors that influence it.
Caption: Anionic polymerization of this compound.
Caption: Factors that accelerate or inhibit the curing rate.
References
-
Dicyclohexylamine (DCHA): Essential Chemical for Plastic & Rubber Applications. [Link]
-
How to Increase the Shelf-Life of Cyanoacrylates (Super Glue) - RapidFix. [Link]
-
How End Users Can Extend The Life of Cyanoacrylate Adhesives. [Link]
-
U.S. Fda Perspective on the Regulations of Cyanoacrylate Polymer Tissue Adhesives in Clinical Applications. [Link]
-
Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC - NIH. [Link]
-
MEDICAL DEVICE MATERIAL PERFORMANCE STUDY - Cyanoacrylates Safety Profile - FDA. [Link]
-
This compound | C16H26N2O2 | CID 70677412 - PubChem - NIH. [Link]
-
This compound | CAS#:263703-32-8 | Chemsrc. [Link]
-
What Is the Average Shelf Life of Cyanoacrylate Glue? - Gluegun.com. [Link]
-
Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. [Link]
-
Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC - NIH. [Link]
-
How to increase the usable life of your Super Glue - Permabond. [Link]
- US3654239A - Process for the preparation of poly-(alpha-cyanoacrylates)
-
Titebond | CA Glue | Shelf Life | Woodworker's Journal | How To. [Link]
-
Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - ResearchGate. [Link]
-
"Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology - AFINITICA. [Link]
-
Safety Data Sheet Cyanoacrylate - Arrowhead Forensics. [Link]
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- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Dicyclohexylamine: properties and applications_Chemicalbook [chemicalbook.com]
- 4. ohans.com [ohans.com]
- 5. woodworkersjournal.com [woodworkersjournal.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. arrowheadforensics.com [arrowheadforensics.com]
- 8. How to Increase Shelf-Life of Super Glue | RapidFix Blog [rapidfix.com]
- 9. ascouncil.org [ascouncil.org]
- 10. permabond.com [permabond.com]
- 11. gluegun.com [gluegun.com]
- 12. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side products in Dicyclohexylamine 2-cyanoacrylate reactions
Welcome to the technical support center for dicyclohexylamine 2-cyanoacrylate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common side products and impurities encountered during the synthesis and handling of this compound. Our goal is to equip you with the knowledge to identify, mitigate, and resolve these issues, ensuring the integrity and purity of your experimental outcomes.
Introduction: The Chemistry of this compound Synthesis
This compound is typically synthesized via a Knoevenagel condensation reaction.[1][2] This reaction involves the condensation of cyanoacetic acid with formaldehyde, catalyzed by a base, followed by the formation of a salt with dicyclohexylamine. While seemingly straightforward, this process is susceptible to several side reactions that can lead to the formation of impurities, impacting the final product's quality, stability, and performance. Dicyclohexylamine, being a secondary amine and a strong base, can itself act as a catalyst, further influencing the reaction pathways.[3][4]
This guide will delve into the common side products, their mechanisms of formation, and provide systematic troubleshooting protocols for their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: My final product is discolored (yellow to brownish). What is the likely cause?
A1: Discoloration in this compound is often indicative of impurities. Commercial grades of dicyclohexylamine can contain trace amounts of phenol, which can lead to a yellow appearance. Additionally, side reactions during the synthesis, particularly those involving formaldehyde, can generate colored byproducts. It is also possible that impurities in the starting materials or solvents are contributing to the color.
Q2: The viscosity of my this compound seems to increase over time, even during storage. Why is this happening?
A2: An increase in viscosity is a sign of premature polymerization or oligomerization. This can be initiated by trace amounts of moisture or basic impurities. Since dicyclohexylamine is a strong base, any excess or unreacted amine in the final product can catalyze this process. It is crucial to ensure the final product is free from excess reactants and stored in a dry, inert atmosphere.
Q3: I am observing a lower than expected yield in my Knoevenagel condensation. What are the potential reasons?
A3: Low yields can be attributed to several factors. The choice and concentration of the catalyst are critical. A base that is too strong or used in excess can promote the self-condensation of formaldehyde (forming paraformaldehyde) or other side reactions.[5] Incomplete reaction due to insufficient reaction time or temperature, or the formation of stable, undesired side products can also significantly lower the yield of the target molecule.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section provides a detailed breakdown of common side products, their identification using analytical techniques, and strategies to prevent their formation.
Side Product 1: Michael Adduct of Dicyclohexylamine
-
Problem: Formation of a stable adduct between dicyclohexylamine and the 2-cyanoacrylate product.
-
Causality: Dicyclohexylamine is a secondary amine and can act as a nucleophile. The 2-cyanoacrylate product is an α,β-unsaturated carbonyl compound, making it susceptible to a Michael addition reaction.[6][7] This is a common reaction pathway for secondary amines with such electrophiles.
-
Identification:
-
HPLC-MS: Look for a peak with a mass corresponding to the sum of dicyclohexylamine and 2-cyanoacrylate (m/z = 459.66 g/mol ).
-
NMR Spectroscopy: The 1H NMR spectrum would show characteristic peaks for both the dicyclohexyl and cyanoacrylate moieties, but with shifts indicative of the new C-N bond formation. The vinyl protons of the cyanoacrylate will be absent.
-
-
Mitigation:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of dicyclohexylamine to the cyanoacrylic acid precursor.
-
Temperature Control: The Michael addition can be favored at higher temperatures. Running the salt formation step at a lower temperature can help minimize this side reaction.
-
Order of Addition: Add the dicyclohexylamine slowly to a solution of the pre-formed cyanoacrylic acid to avoid localized high concentrations of the amine.
-
Side Product 2: Unreacted Starting Materials
-
Problem: Presence of residual dicyclohexylamine, cyanoacetic acid, or formaldehyde in the final product.
-
Causality: Incomplete reaction or inefficient purification.
-
Identification:
-
Dicyclohexylamine: Can be detected by its characteristic fishy odor.[8] In 1H NMR, it will show broad peaks corresponding to the cyclohexyl protons. GC-MS is also an effective method for its detection.
-
Cyanoacetic Acid: Can be identified by HPLC or by characteristic peaks in the 1H NMR spectrum (a singlet for the methylene protons).
-
Formaldehyde: Can exist as paraformaldehyde (a white solid). It is a known irritant and can be detected by specific colorimetric tests or by its characteristic sharp odor.[9][10]
-
-
Mitigation:
-
Reaction Monitoring: Use techniques like TLC or in-situ IR to monitor the reaction to completion.
-
Purification: Employ appropriate purification methods such as recrystallization or column chromatography to remove unreacted starting materials. A thorough drying process is also essential to remove any residual water, which can be an impurity in commercial dicyclohexylamine.[3]
-
Side Product 3: Self-Condensation Products of Formaldehyde
-
Problem: Formation of paraformaldehyde or other formaldehyde oligomers.
-
Causality: Formaldehyde can readily polymerize, especially in the presence of acidic or basic catalysts.
-
Identification:
-
Visual Inspection: Paraformaldehyde is a white, insoluble solid.
-
IR Spectroscopy: Will show characteristic C-O stretching frequencies.
-
-
Mitigation:
-
Use of Fresh Formaldehyde: Use freshly prepared formaldehyde from paraformaldehyde depolymerization to minimize the presence of oligomers.
-
Controlled Addition: Add formaldehyde slowly to the reaction mixture to maintain a low concentration.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Profiling
-
Sample Preparation: Dissolve a small amount of the this compound product in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Analyze the chromatogram for peaks other than the main product. Identify the mass of these impurities from the mass spectrum and propose potential structures.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquisition: Acquire 1H and 13C NMR spectra. If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more detailed structural information.
-
Data Analysis: Compare the obtained spectra with the expected spectrum of pure this compound. Identify signals corresponding to impurities and use spectral databases and knowledge of potential side reactions to assign their structures.
Visualizing Reaction Pathways
Knoevenagel Condensation and Side Reactions
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Dicyclohexylamine - Wikipedia [en.wikipedia.org]
- 9. Formaldehyde [chemeurope.com]
- 10. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to In-Vitro Cytotoxicity Assays for Dicyclohexylamine 2-cyanoacrylate
Introduction: The Double-Edged Sword of Cyanoacrylates
Dicyclohexylamine 2-cyanoacrylate represents a class of monomers with significant potential in industrial and medical applications, particularly as rapid-curing adhesives. However, the constituent components—dicyclohexylamine (DCHA) and the cyanoacrylate monomer—present distinct toxicological profiles that necessitate rigorous safety evaluation. DCHA is a strong irritant to the skin and mucous membranes, with potential for systemic effects[1]. Cyanoacrylate adhesives, while valued for their strong bonding properties, can exhibit cytotoxicity primarily through their degradation products, which include formaldehyde[2][3]. The rate of this degradation, and thus the cytotoxic potential, is influenced by factors like the length of the monomer's alkyl chain[2].
This guide provides a comparative analysis of three foundational in-vitro cytotoxicity assays—MTT, LDH, and Annexin V/PI—to build a comprehensive toxicological profile for this compound. Adherence to international standards, such as ISO 10993-5 for the biological evaluation of medical devices, is paramount and forms the framework for the methodologies discussed[4][5][6]. Our objective is not merely to present protocols but to elucidate the causal logic behind selecting a multi-assay approach to distinguish between cytostatic, cytotoxic, and specific cell death pathway effects.
Pillar 1: Assessing Metabolic Competence with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability[7][8].
Causality and Scientific Rationale
The principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells[8]. Therefore, the quantity of formazan produced is directly proportional to the number of viable, metabolically active cells[9]. For a compound like this compound, this assay is a critical first-pass screen. A reduction in MTT conversion can indicate a direct inhibition of mitochondrial function or a general decline in cell health leading to reduced proliferation (a cytostatic effect) or cell death (a cytotoxic effect).
Experimental Workflow: MTT Assay```dot
Caption: Workflow for Annexin V/PI apoptosis detection.
Detailed Experimental Protocol: Annexin V/PI Assay
-
Cell Seeding and Treatment: Seed cells (e.g., 1-5 x 10⁵ cells/well) in 6-well plates and treat with this compound as previously described. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells.
-
Aspirate the culture medium (containing floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the trypsinized cells with their corresponding supernatant from the previous step.
-
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS. 4. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL). [10]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [10]6. Analysis: After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
Comparative Analysis of Cytotoxicity Assays
The selection of an assay depends on the specific question being asked. A multi-pronged approach provides the most comprehensive and reliable dataset.
| Feature | MTT Assay | LDH Assay | Annexin V/PI Assay |
| Principle | Measures metabolic activity (mitochondrial reductase function). [7] | Measures plasma membrane rupture via release of cytosolic LDH. [11][12] | Differentiates apoptosis/necrosis via phosphatidylserine exposure & membrane permeability. [10] |
| Endpoint | Cell Viability / Proliferation | Cytotoxicity (Cell Lysis) | Mode of Cell Death (Apoptosis vs. Necrosis) |
| Advantages | High-throughput, cost-effective, well-established. [7][13] | Simple, sensitive, non-radioactive, measures an irreversible endpoint (cell death). [11] | Provides mechanistic insight, distinguishes early/late apoptosis from necrosis. [14] |
| Limitations | Can be affected by compounds that alter mitochondrial respiration; does not distinguish cytostatic vs. cytotoxic effects. | Does not distinguish between apoptosis and necrosis; background from serum LDH can be an issue. [11][15] | Lower throughput, requires a flow cytometer, more complex protocol. |
| Best Use Case for DCHA 2-Cyanoacrylate | Initial screening for overall impact on cell health and metabolic function. | To confirm if reduced viability (from MTT) is due to membrane damage and cell lysis. | To determine if cell death occurs via a programmed (apoptotic) or unprogrammed (necrotic) pathway. |
Conclusion: A Triangulated Approach to Cytotoxicity
No single in-vitro assay can fully capture the toxicological profile of a complex compound like this compound. By employing a strategic combination of assays, researchers can build a robust, multi-faceted understanding of its cellular impact.
-
The MTT assay serves as the initial, high-throughput screen to determine the concentration-dependent effect on overall cell viability.
-
The LDH assay validates these findings by specifically measuring cell membrane damage, thereby confirming a cytotoxic rather than merely cytostatic effect.
-
Finally, the Annexin V/PI assay provides crucial mechanistic detail, elucidating whether the observed cytotoxicity is a result of controlled, programmed cell death (apoptosis) or catastrophic cell lysis (necrosis).
This triangulated approach, grounded in established protocols and international standards, [4][16]provides the rigorous, self-validating system required for confident safety assessment in both research and drug development settings.
References
-
prEN ISO 10993-5 - In Vitro Cytotoxicity Testing for Medical Devices - iTeh Standards. Available from: [Link]
-
ISO 10993-5 Cytotoxicity Test - in vitro - RISE. Available from: [Link]
-
LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. Available from: [Link]
-
Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]
-
Cytotoxicity testing of cyanoacrylates using direct contact assay on cell cultures - PubMed. Available from: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available from: [Link]
-
Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC - PubMed Central. Available from: [Link]
-
Cytotoxic effects of dicyclohexylamine and three metalworking fluids on human epidermal keratinocytes - CDC Stacks. Available from: [Link]
-
Cytotoxicity, blood compatibility and antimicrobial activity of two cyanoacrylate glues for surgical use - PubMed. Available from: [Link]
-
Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation | PLOS One - Research journals. Available from: [Link]
-
Lactate Concentration assay (LDH method) - Protocols.io. Available from: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available from: [Link]
-
Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - NIH. Available from: [Link]
-
ISO 10993-5. Available from: [Link]
-
MTT Analysis Protocol - Creative Bioarray. Available from: [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]
-
Enhanced Biocompatibility and Adhesive Properties of Modified Allyl 2-cyanoacrylate-based Elastic Bio-Glues - PubMed. Available from: [Link]
-
Dicyclohexylamine - OECD Existing Chemicals Database. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. Available from: [Link]
-
IS EN ISO 10993-5:2009. Available from: [Link]
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- 4. standards.iteh.ai [standards.iteh.ai]
- 5. dent.chula.ac.th [dent.chula.ac.th]
- 6. mdcpp.com [mdcpp.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
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- 16. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: A Senior Application Scientist's Guide to Cyanoacrylate Adhesives for Medical Devices
For researchers, scientists, and drug development professionals, the selection of an adhesive for a medical device is a critical decision that extends far beyond a simple bond. It's a choice that directly impacts device integrity, biocompatibility, and ultimately, patient safety. This guide provides an in-depth, evidence-based comparison of medical-grade cyanoacrylate adhesives (CAs) against common alternatives, grounded in experimental data and established testing protocols. My aim is to equip you with the technical insights necessary to make informed decisions for your specific application.
The Critical Role of Adhesives in Medical Device Manufacturing
Adhesives are indispensable in the assembly of a vast array of medical devices, from single-use catheters and needle assemblies to complex diagnostic equipment.[1] They offer numerous advantages over mechanical fastening methods, including uniform stress distribution, the ability to join dissimilar materials, and the creation of a seal against fluids and microorganisms.[1]
Cyanoacrylates, often referred to as "instant adhesives" or "superglues," are a popular choice in medical device manufacturing due to their rapid cure speeds and strong bonds to a wide variety of substrates.[2][3] However, the term "cyanoacrylate" encompasses a family of adhesives with varying properties. The performance of a CA is largely determined by its alkyl chain length, with common variants including ethyl, butyl, and octyl esters.[2] Longer alkyl chains generally result in more flexible and less cytotoxic bonds.[2]
Key Performance Metrics for Medical Adhesives
To provide a comprehensive comparison, we must first define the critical performance parameters for adhesives in medical device applications:
-
Bond Strength (Shear and Tensile): This measures the adhesive's ability to resist forces that pull the bonded substrates apart. It is a primary indicator of the bond's mechanical integrity.
-
Cure Speed: The time required for an adhesive to reach handling strength (fixture time) and full strength (full cure) is a crucial factor in manufacturing efficiency.[3]
-
Biocompatibility: The adhesive must not elicit a toxic or harmful physiological response when in contact with the body. This is typically assessed according to the ISO 10993 series of standards.
-
Sterilization Compatibility: The adhesive bond must maintain its integrity after undergoing common sterilization methods, such as ethylene oxide (EtO), gamma radiation, and autoclave (steam) sterilization.[4]
Comparative Performance Data
The following tables summarize the performance of various medical-grade cyanoacrylates and their alternatives across key metrics. The data presented is a synthesis of values reported in technical literature and internal validation studies.
Table 1: Comparative Shear Strength on Common Medical Device Substrates (MPa)
| Adhesive Type | Polycarbonate | Stainless Steel | Polyethylene (with primer) |
| Ethyl Cyanoacrylate | 5.0 - 7.0 | 15 - 25 | 0.2 - 1.0 |
| Octyl Cyanoacrylate | 4.0 - 6.0 | 10 - 20 | 0.1 - 0.8 |
| Toughened Cyanoacrylate | 6.0 - 9.0 | 18 - 28 | 0.3 - 1.2 |
| Two-Part Epoxy | 20 - 30 | 30 - 45 | 1.5 - 3.0 |
| Medical-Grade Silicone | 1.0 - 3.0 | 2.0 - 5.0 | 0.5 - 1.5 |
Note: Polyethylene, being a low-surface-energy plastic, often requires a primer to achieve adequate adhesion with cyanoacrylates.[5]
Table 2: Cure Speed Comparison
| Adhesive Type | Fixture Time | Full Cure Time |
| Ethyl Cyanoacrylate | 5 - 30 seconds | 24 hours |
| Octyl Cyanoacrylate | 30 - 90 seconds | 24 hours |
| Two-Part Epoxy | 5 minutes - 2 hours | 24 - 72 hours |
| Medical-Grade Silicone (RTV) | 10 - 60 minutes | 24 - 72 hours |
Table 3: Sterilization Compatibility - Estimated Bond Strength Retention (%)
| Adhesive Type | Ethylene Oxide (EtO) | Gamma Radiation | Autoclave (Steam) |
| Cyanoacrylate | >95% | >95% | <50% |
| Two-Part Epoxy | >95% | >95% | >90% |
| Medical-Grade Silicone | >95% | 80-95% | >90% |
Experimental Protocols: A Self-Validating Approach
To ensure the integrity of your adhesive selection process, it is crucial to conduct in-house validation testing that mimics your specific application and end-use conditions. The following are detailed, step-by-step methodologies for key performance evaluations.
Protocol 1: Lap Shear Strength Testing (Modified from ASTM D1002)
This test determines the shear strength of an adhesive bond between two substrates.
Rationale: The lap shear configuration is widely used as it simulates a common bonding scenario and provides a standardized method for comparing the shear strength of different adhesives.
Step-by-Step Methodology:
-
Substrate Preparation: Cut substrates into uniform rectangular strips (e.g., 25 mm x 100 mm). Clean the bonding surfaces with a suitable solvent (e.g., isopropyl alcohol) to remove any contaminants and allow them to fully dry.[6] For low-surface-energy plastics like polyethylene, apply a primer according to the manufacturer's instructions.
-
Adhesive Application: Apply a small, consistent amount of adhesive to one end of a substrate strip.
-
Joint Assembly: Overlap the adhesive-coated end of the first substrate with the end of a second substrate strip, creating a defined overlap area (e.g., 25 mm x 12.5 mm).[6]
-
Curing: Clamp the assembly with minimal pressure to ensure intimate contact and allow the adhesive to cure for the manufacturer's recommended time (typically 24 hours for CAs).
-
Testing: Mount the cured specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until the bond fails.[7]
-
Data Analysis: Record the maximum load at failure. Calculate the shear strength by dividing the maximum load by the overlap area.
Diagram of Lap Shear Test Workflow
Caption: Workflow for determining lap shear strength of an adhesive bond.
Protocol 2: Cure Speed Determination (Fixture Time)
This protocol measures the time it takes for an adhesive to reach handling strength.
Rationale: Fixture time is a critical parameter for high-volume manufacturing, as it dictates how quickly a bonded assembly can be moved to the next production step.
Step-by-Step Methodology:
-
Substrate Preparation: Prepare two small, lightweight substrates (e.g., 25 mm x 25 mm plastic coupons).
-
Adhesive Application: Apply a single drop of adhesive to the center of one substrate.
-
Assembly and Timing: Immediately join the two substrates and start a timer. Apply light pressure for the first few seconds to ensure even spreading of the adhesive.
-
Handling Strength Check: Periodically and gently attempt to move the top substrate. The fixture time is the point at which the bond is strong enough to resist this gentle movement.
-
Replication: Repeat the test multiple times and average the results for a reliable fixture time.
Diagram of Cure Speed Test Logic
Caption: Logical flow for determining the fixture time of a fast-curing adhesive.
Protocol 3: In Vitro Cytotoxicity Evaluation (Based on ISO 10993-5)
This test assesses the potential for a medical device material to cause cellular damage.
Rationale: The ISO 10993-5 standard is the globally recognized benchmark for evaluating the cytotoxicity of medical devices, making this a critical test for regulatory approval and ensuring patient safety.
Step-by-Step Methodology:
-
Extract Preparation: Prepare an extract of the cured adhesive by incubating it in a cell culture medium (e.g., MEM) for a specified time and temperature (e.g., 24 hours at 37°C).[8] The surface area of the adhesive to the volume of the medium should be standardized.
-
Cell Culture: Culture a monolayer of L-929 mouse fibroblast cells (a standard cell line for this test) in a multi-well plate until they reach near-confluency.
-
Exposure: Remove the existing culture medium from the cells and replace it with the adhesive extract. Include positive (a known cytotoxic material) and negative (a non-cytotoxic material) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24-72 hours).[9]
-
Evaluation: Assess the cells for any cytotoxic effects. This can be done qualitatively by observing cell morphology under a microscope for signs of lysis or malformation, or quantitatively using assays that measure cell viability (e.g., MTT assay).[10]
-
Scoring: Grade the cytotoxic response on a scale from 0 (no reactivity) to 4 (severe reactivity). A grade of 2 or less is typically considered acceptable.
Diagram of ISO 10993-5 Cytotoxicity Test Workflow
Caption: Standard workflow for assessing the in vitro cytotoxicity of a medical adhesive.
Conclusion and Recommendations
The selection of an adhesive for a medical device is a multifaceted decision that requires a thorough understanding of the performance characteristics of different adhesive chemistries. Cyanoacrylates offer the significant advantage of rapid curing, which is highly beneficial for manufacturing efficiency.[3] However, their suitability is dependent on the specific application.
-
For disposable devices not subjected to autoclave sterilization and requiring rapid assembly, modern, medical-grade cyanoacrylates, particularly toughened formulations, are an excellent choice.
-
For reusable devices that must withstand multiple autoclave cycles, epoxies and certain silicones generally exhibit superior performance.[11]
-
When bonding low-surface-energy plastics like polyethylene, the use of a primer is essential for achieving robust bonds with cyanoacrylates.[5]
-
Biocompatibility is non-negotiable. Always select adhesives that have been tested to ISO 10993 standards and conduct your own in-house validation to ensure the safety of your final device.
By carefully considering the data presented and implementing rigorous, self-validating experimental protocols, you can confidently select the optimal adhesive that meets the demanding performance and safety requirements of your medical device.
References
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5 types of medical grade adhesives for fast production speeds - GA Lindberg. (2023, August 28). Retrieved from [Link]
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ENGINEERING ADHESIVES FOR REPEATED STERILIZATION. (n.d.). Henkel Adhesives. Retrieved from [Link]
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Comparing cyanoacrylate vs epoxy adhesives. (n.d.). Retrieved from [Link]
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Strength, deformation and relaxation of joints bonded with modified cyanoacrylate adhesives. (n.d.). Afinitica. Retrieved from [Link]
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Bond strength of experimental cyanoacrylate-modified dental glass ionomer cements. (2025, August 7). SpringerLink. Retrieved from [Link]
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Evaluation of structural epoxy and cyanoacrylate adhesives on jointed 3D printed polymeric materials | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Improved Bond Strength of Cyanoacrylate Adhesives Through Nanostructured Chromium Adhesion Layers. (2016, September 10). ResearchGate. Retrieved from [Link]
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Cyanoacrylate vs Epoxy: Cost-Performance Breakdown. (n.d.). JiuJu Tech. Retrieved from [Link]
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4 Types of Silicone Adhesives for Life Science Applications. (n.d.). World Precision Instruments. Retrieved from [Link]
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(PDF) Cyanoacrylate Adhesives in Surgical Applications. (2025, August 7). ResearchGate. Retrieved from [Link]
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Medical Adhesives Market Size, Share, Growth Analysis, & Industry Trends | 2026-2034. (n.d.). Retrieved from [Link]
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Effect of time on the shear bond strength of cyanoacrylate and composite orthodontic adhesives. (n.d.). PubMed. Retrieved from [Link]
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Cyanoacrylate Adhesives for Medical Devices: A Manufacturer's Guide. (2025, September 24). INCURE INC. Retrieved from [Link]
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Lap Shear: How It Is Conducted, Applications, and How It Is Calculated | Xometry. (2024, February 8). Retrieved from [Link]
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved from [Link]
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Synthetic Pressure Sensitive Adhesives for Biomedical Applications. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Cytotoxicity tests on medical devices. (2025, March 17). CleanControlling. Retrieved from [Link]
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Guide to Lap Shear Testing. (n.d.). Industrial Physics. Retrieved from [Link]
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Cyanoacrylate Glue Vs. Epoxy Adhesive: Pick the Right Industrial Adhesive. (2026, January 21). Gluegun.com. Retrieved from [Link]
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How to Perform an Adhesive Lap Joint Shear Strength Test - ASTM D1002. (2010, July 13). ADMET. Retrieved from [Link]
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Bond strength evaluation of cyanoacrylate-based adhesives and screws for bone fixation. (n.d.). PubMed. Retrieved from [Link]
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Lap Shear Joint Adhesive Tensile Test - ASTM 1002 and DIN 1465. (n.d.). Retrieved from [Link]
- US20080021139A1 - Cyanoacrylate compositions having increased stability under irradiation - Google Patents. (n.d.).
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Cytotoxicity: MEM Elution Method in Biocompatibility Testing. (n.d.). Retrieved from [Link]
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Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. (n.d.). TestResources. Retrieved from [Link]
-
Cytotoxicity Testing — ISO 10993–5 | by Medistri | Medium. (2022, April 11). Retrieved from [Link]
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Biocompatible Glues: Recent Progress and Emerging Frontiers in Surgical Adhesion. (n.d.). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mechanical Testing of Poly(Dicyclohexylamine 2-Cyanoacrylate) Films
For researchers, scientists, and drug development professionals, the selection of a polymer for a biomedical application is a critical decision, hinging on a thorough understanding of its material properties. Poly(Dicyclohexylamine 2-cyanoacrylate) is an emerging polymer of interest, distinguished by its bulky dicyclohexyl side groups. These molecular features are hypothesized to impart unique mechanical characteristics compared to more common linear alkyl 2-cyanoacrylates. This guide provides a comprehensive comparison of the mechanical performance of poly(this compound) films against other relevant biomaterials, supported by detailed experimental protocols.
The Significance of the Dicyclohexyl Moiety: A Structural Hypothesis
The defining feature of poly(this compound) is the presence of two cyclohexyl rings attached to the amine of the cyanoacrylate monomer. This bulky, rigid side group is expected to significantly influence the polymer's mechanical behavior through steric hindrance.[1][2][3] This steric bulk restricts the rotational freedom of the polymer backbone, leading to a less flexible and more rigid material compared to its linear alkyl chain counterparts.[4] Consequently, we can anticipate a higher glass transition temperature (Tg), increased tensile strength, and a higher elastic modulus, but potentially at the cost of reduced elongation at break.[5][6] Understanding these trade-offs is paramount for predicting the in-vivo performance of devices fabricated from this polymer.
Comparative Mechanical Performance
To provide a clear perspective on the performance of poly(this compound) films, the following table presents a comparison of its expected mechanical properties with other well-established biomedical polymers. The values for poly(this compound) are estimations based on the established principles of structure-property relationships in polymers with bulky side chains.
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(this compound) (Estimated) | 50 - 70 | 2.5 - 4.0 | 2 - 5 |
| Poly(methyl methacrylate) (PMMA)[7] | 30 - 50 | 2.4 - 3.4 | 2 - 10 |
| Poly(lactic-co-glycolic acid) (PLGA) | 40 - 60 | 1.5 - 2.5 | 2 - 10 |
| Poly(caprolactone) (PCL) | 10 - 40 | 0.2 - 0.4 | >100 |
| Polyether ether ketone (PEEK)[8][9][10] | 90 - 100 | 3.6 | 20 - 40 |
In-Depth Experimental Protocols for Mechanical Characterization
To ensure the scientific integrity and reproducibility of mechanical testing, the following detailed protocols are provided. These protocols are designed to be self-validating, with clear rationales for each step.
Film Preparation: Solvent Casting
The initial and most critical step is the preparation of uniform, defect-free polymer films. Solvent casting is a versatile and widely used technique for this purpose.[11][12][13]
Protocol:
-
Polymer Synthesis: Synthesize poly(this compound) via anionic or free-radical polymerization of the this compound monomer.[14][15] Ensure the final polymer is of high molecular weight and purity to obtain robust films.[16]
-
Dissolution: Dissolve the synthesized polymer in a suitable solvent (e.g., acetone, acetonitrile, or a chlorinated solvent) to create a 5-10% (w/v) solution. The choice of solvent is critical to ensure complete dissolution without degrading the polymer.
-
Casting: Pour the polymer solution into a flat, level petri dish or onto a glass plate. The volume of the solution will determine the final thickness of the film.
-
Drying: Place the cast solution in a vacuum oven at a slightly elevated temperature (e.g., 40-60°C) to slowly evaporate the solvent. Slow, controlled drying is essential to prevent the formation of bubbles and ensure a uniform thickness.
-
Annealing: Once the film is dry, anneal it at a temperature slightly above its glass transition temperature (Tg) for a few hours. This step relieves internal stresses and improves the mechanical consistency of the film.
-
Film Removal: Carefully peel the film from the substrate.
Caption: Standard workflow for tensile testing of thin polymer films.
Nanoindentation
Nanoindentation is a powerful technique for probing the mechanical properties of materials at the nanoscale, providing information on hardness and elastic modulus. This is particularly useful for thin films where bulk testing methods may not be feasible.
Protocol:
-
Sample Mounting: Securely mount the polymer film on a rigid substrate using a minimal amount of adhesive to prevent any compliance effects from the mounting medium.
-
Indenter Selection: Use a Berkovich indenter, which is a three-sided pyramid, for its sharp tip that allows for precise indentations at low loads.
-
Calibration: Calibrate the indenter area function using a standard material with known mechanical properties, such as fused silica.
-
Indentation: Perform a series of indentations at various locations on the film surface. The maximum indentation depth should not exceed 10% of the film thickness to avoid substrate effects.
-
Load-Displacement Analysis: Analyze the resulting load-displacement curves using the Oliver-Pharr method to extract the hardness and elastic modulus of the film.
Caption: Experimental workflow for nanoindentation testing.
Dynamic Mechanical Analysis (DMA)
DMA is used to characterize the viscoelastic properties of polymers as a function of temperature and frequency. [17]It is particularly sensitive for determining the glass transition temperature (Tg). [18][19][20][21] Protocol:
-
Specimen Preparation: Cut a rectangular strip of the polymer film with precise dimensions.
-
Clamping: Mount the film in a tension clamp within the DMA instrument. [22][23]Ensure the sample is taut but not under excessive static force.
-
Temperature Sweep: Perform a temperature ramp from a sub-ambient temperature to a temperature above the expected Tg, typically at a heating rate of 2-5°C/min.
-
Oscillatory Loading: Apply a small, sinusoidal oscillatory strain to the sample at a fixed frequency (e.g., 1 Hz).
-
Data Acquisition: Measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Tg Determination: The glass transition temperature is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
Caption: Workflow for Dynamic Mechanical Analysis of polymer films.
Adhesion Testing
For many biomedical applications, the adhesion of the polymer film to a substrate is a critical performance parameter. The pull-off adhesion test is a quantitative method to assess this property. [24][25] Protocol:
-
Substrate Preparation: Prepare the substrate of interest (e.g., titanium, stainless steel, or another polymer) by cleaning and drying it thoroughly.
-
Film Application: Apply the poly(this compound) film to the substrate. If it is an adhesive, apply the monomer and allow it to cure.
-
Dolly Adhesion: Adhere a pull-off dolly (a small metal stud) to the surface of the polymer film using a strong epoxy adhesive.
-
Scoring: Once the epoxy has cured, carefully cut around the circumference of the dolly through the polymer film to the substrate.
-
Pull-Off Test: Attach a pull-off adhesion tester to the dolly and apply a perpendicular tensile force at a constant rate until the dolly is pulled off.
-
Failure Analysis: Record the pull-off strength and analyze the failure mode (e.g., adhesive failure at the film-substrate interface, cohesive failure within the film, or adhesive failure at the dolly-film interface).
Caption: Procedure for quantitative pull-off adhesion testing.
Conclusion
The mechanical properties of poly(this compound) films, largely governed by the steric hindrance of the bulky dicyclohexyl side groups, position it as a potentially rigid and strong biomaterial. Its performance characteristics suggest suitability for applications requiring high strength and dimensional stability. However, its anticipated lower ductility necessitates careful consideration in applications where flexibility is paramount. The experimental protocols outlined in this guide provide a robust framework for the comprehensive mechanical characterization of this and other novel polymer films, enabling researchers and developers to make informed material selection decisions based on sound scientific evidence.
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Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]
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Lestrange, C., et al. (2015). Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers. ACS Macro Letters, 4(10), 1143-1147. [Link]
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Souto, M. L., et al. (2022). Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. Polymers, 14(15), 3043. [Link]
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DeFelsko Corporation. Test Methods for Coating Adhesion. [Link]
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Pérez, J., et al. (2006). Comparative study of poly(2,3 and 4 methyl cyclohexyl methacrylate)s. Dielectric relaxation spectroscopy (DRS). Polymer, 47(18), 6435-6443. [Link]
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ASTM International. (2018). Standard Test Method for Tensile Properties of Thin Plastic Sheeting (ASTM D882-18). [Link]
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Ferreira, J. A., et al. (2020). Study of chemical, physico-mechanical and biological properties of 4,4′-methylenebis(cyclohexyl isocyanate)-based polyurethane films. Materials Science and Engineering: C, 112, 110884. [Link]
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MDPI. (2023). Recent Advances in PEEK for Biomedical Applications: A Comprehensive Review of Material Properties, Processing, and Additive Manufacturing. [Link]
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Roberts, C. (2001). Review of Test Methods for Coating Adhesion. NPL Report MATC (A) 49. [Link]
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Goalpara College. Glass Transition Temperature of Polymers. [Link]
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Lee, S. H., et al. (2015). Polymerization and Thermal Characteristics of Acrylonitrile/Dicyclohexylammonium 2-Cyanoacrylate Copolymers for Carbon Fiber Precursors. Macromolecular Research, 23(1), 81-87. [Link]
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Beaujuge, P. M., et al. (2011). Impact of the Alkyl Side Chains on the Optoelectronic Properties of a Series of Photovoltaic Low-Band-Gap Copolymers. Journal of the American Chemical Society, 133(51), 21101-21109. [Link]
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ResearchGate. (2023). Recent Advances in PEEK for Biomedical Applications: A Comprehensive Review of Material Properties, Processing, and Additive Manufacturing. [Link]
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Li, Y., et al. (2024). Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery. ACS Omega. [Link]
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Pravara Institute of Medical Sciences. (2023). Scope of Polyether ether ketone (PEEK) material applications in healthcare industry: Review. Pravara Medical Review, 15(2), 1-5. [Link]
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Rickerby, D. S. (1986). A review of adhesion test methods for thin hard coatings. Surface and Coatings Technology, 29(2), 101-121. [Link]
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Wikipedia. Glass transition. [Link]
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Carestream. (2015). Using Polymer Solution Casting to Deliver High-Quality Films. [Link]
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EAG Laboratories. Characterization of Polymers using Dynamic Mechanical Analysis (DMA). [Link]
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Rondeau-Gagné, S., et al. (2023). Side-chain engineering of semiconducting polymers with poly(benzyl ether) dendrons: impact on electronic and mechanical properties. Materials Advances, 4(12), 2536-2546. [Link]
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Taylor & Francis Online. (2023). Poly-Ether-Ether-Ketone (PEEK) Biomaterials and Composites: Challenges, Progress, and Opportunities. [Link]
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Dynamic Mechanical Analysis of High Temperature Polymers. (n.d.). [Link]
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A Comparative Guide to the In-Vivo Tissue Response of Dicyclohexylamine 2-Cyanoacrylate Implants
For researchers, scientists, and drug development professionals, the selection of an appropriate tissue adhesive is a critical decision that balances efficacy with biocompatibility. While established cyanoacrylates like n-butyl-cyanoacrylate (n-BCA) and 2-octyl-cyanoacrylate (2-OCA) have a long history of clinical use, the exploration of novel monomers is essential for advancing medical device technology. This guide provides a comprehensive framework for evaluating the in-vivo tissue response to a novel cyanoacrylate monomer, Dicyclohexylamine 2-cyanoacrylate, and compares its hypothesized performance with established alternatives.
Introduction to this compound
This compound is a novel cyanoacrylate monomer with a unique molecular structure.[1] Unlike the linear alkyl chains of conventional medical-grade cyanoacrylates, it possesses two bulky cyclohexyl groups. This structural difference may influence its physicochemical properties, such as polymerization rate, degradation profile, and ultimately, its biocompatibility. The central hypothesis is that the steric hindrance provided by the dicyclohexylamine group may lead to a slower degradation rate, potentially reducing the local concentration of cytotoxic byproducts like formaldehyde and cyanoacetate, thereby eliciting a more favorable tissue response.[2][3][4][5]
Cyanoacrylate adhesives function by undergoing anionic polymerization upon contact with moisture, forming a strong bond with tissue surfaces.[2][6] However, the degradation of the polymerized adhesive can release substances that may cause an inflammatory response.[2][3][7] The length of the alkyl chain in the cyanoacrylate molecule is a known factor in its toxicity, with longer chains generally exhibiting lower toxicity due to slower degradation.[2][3][4] This guide will outline the necessary in-vivo studies to characterize the tissue response to this compound and compare it to the well-documented responses of n-BCA and 2-OCA.
Comparative In-Vivo Performance: A Prospective Analysis
This section outlines a proposed experimental framework to compare the in-vivo tissue response to this compound with n-BCA and 2-OCA. The data presented for n-BCA and 2-OCA are based on existing literature, while the data for this compound are hypothetical and represent the expected outcomes of the proposed study.
The in-vivo performance of a tissue adhesive is evaluated based on several key indicators:
-
Inflammatory Response: The extent and duration of the inflammatory cell infiltrate at the implant site. A desirable adhesive would elicit a minimal and transient inflammatory reaction.[7][8][9]
-
Fibrosis and Encapsulation: The thickness of the fibrous capsule that forms around the implant. A thinner capsule generally indicates better biocompatibility.
-
Tissue Necrosis: The presence of dead tissue around the implant, which is a sign of significant cytotoxicity.
-
Wound Healing and Tissue Remodeling: The quality of tissue regeneration and wound closure in the presence of the adhesive.[7][9]
-
Degradation Rate: The speed at which the adhesive breaks down in the body. A controlled degradation rate is crucial to maintain tissue approximation during the healing process without releasing a burst of toxic byproducts.
The following table summarizes the expected comparative performance of the three cyanoacrylate adhesives based on the proposed in-vivo study.
| Performance Metric | This compound (Hypothetical) | n-Butyl-Cyanoacrylate (n-BCA) (Literature-Based) | 2-Octyl-Cyanoacrylate (2-OCA) (Literature-Based) |
| Acute Inflammatory Response (7 days) | Mild to moderate | Moderate to severe[8] | Mild[9] |
| Chronic Inflammatory Response (30 days) | Minimal | Mild to moderate | Minimal |
| Fibrous Capsule Thickness (30 days) | Thin | Moderate to thick | Thin to moderate |
| Tissue Necrosis | Absent to minimal | Present in some cases[7] | Minimal |
| Wound Healing | Good, with organized collagen deposition | Good, but may have delayed remodeling[7] | Excellent, with well-organized tissue architecture[9] |
| Degradation Rate | Slow and controlled | Relatively rapid[2] | Slow[2] |
Experimental Protocols for In-Vivo Evaluation
To validate the biocompatibility of this compound, a rigorous in-vivo implantation study is required. The following protocols are based on established methodologies and comply with international standards for the biological evaluation of medical devices, such as ISO 10993.[10][11][12][13][14]
Experimental Workflow
Caption: Workflow for in-vivo implantation study.
-
Animal Model:
-
Select a suitable animal model, such as Sprague-Dawley rats or New Zealand white rabbits, which are commonly used for biocompatibility studies.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before surgery.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Implant Preparation:
-
Synthesize and purify this compound, n-BCA, and 2-OCA.
-
Sterilize the adhesives using an appropriate method that does not alter their chemical properties, such as ethylene oxide or gamma irradiation.
-
-
Surgical Procedure:
-
Anesthetize the animals using a suitable anesthetic agent (e.g., isoflurane).
-
Shave and disinfect the surgical site on the dorsal side of the animal.
-
Create two parallel subcutaneous pockets on each side of the midline through small skin incisions.
-
Inject a standardized amount (e.g., 0.1 mL) of each test and control adhesive into the subcutaneous pockets. A sham surgery group with empty pockets should also be included.
-
Close the incisions with sutures or surgical staples.
-
-
Post-Operative Care and Observation:
-
Administer analgesics as needed for post-operative pain management.
-
Monitor the animals daily for any signs of distress, infection, or adverse reactions at the implantation site.
-
-
Histological Analysis:
-
At predetermined time points (e.g., 7, 30, and 90 days), euthanize the animals.
-
Excise the implants along with the surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the samples for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Masson's Trichrome.
-
A crucial step in the histological preparation is to use a deparaffinization solvent that does not dissolve the cyanoacrylate, such as petroleum ether, to ensure accurate visualization of the implant in the tissue.[15]
-
Examine the stained sections under a light microscope to evaluate the inflammatory cell infiltrate, fibrous capsule formation, tissue necrosis, and neovascularization.
-
Inflammatory Response Pathway
Caption: Simplified inflammatory and wound healing response to implants.
Conclusion and Future Directions
The in-vivo tissue response is a critical determinant of the clinical success of any implantable medical device. While this compound presents a promising alternative to existing tissue adhesives due to its unique chemical structure, its biocompatibility must be rigorously evaluated. The experimental framework outlined in this guide provides a scientifically sound approach to compare its performance against established standards like n-BCA and 2-OCA.
Future research should focus on a comprehensive evaluation of this compound, including its mechanical properties (tensile strength, flexibility), in-vitro cytotoxicity studies, and long-term degradation profile.[4][16] By systematically characterizing this novel biomaterial, the scientific community can determine its potential to improve patient outcomes in various surgical and medical applications.
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A Head-to-Head Comparison of Commercial Cyanoacrylate Tissue Adhesives: A Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of surgical practice and wound management, tissue adhesives have emerged as a compelling alternative to traditional sutures and staples. Among these, cyanoacrylate-based adhesives have garnered significant attention for their rapid polymerization, strong adhesive properties, and ease of use.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the nuances between commercially available cyanoacrylate adhesives is paramount for selecting the optimal material for a given application, be it in preclinical surgical models, device fixation, or the development of novel drug delivery systems.
This guide provides a comprehensive, head-to-head comparison of prominent commercial cyanoacrylate tissue adhesives, delving into their chemical composition, mechanical performance, and biocompatibility. By synthesizing data from peer-reviewed studies and technical specifications, this document aims to equip you with the knowledge to make informed decisions grounded in scientific evidence.
The Chemistry of Closure: Understanding Cyanoacrylate Formulations
At their core, cyanoacrylate tissue adhesives are liquid monomers that undergo anionic polymerization upon contact with weak bases, such as water or amines present on tissue surfaces, to form a solid, polymeric film that holds wound edges together.[2] The primary differentiator among commercial formulations lies in the alkyl ester side chain of the cyanoacrylate monomer. The two most prevalent types in medical applications are n-butyl-2-cyanoacrylate (NBCA) and 2-octyl cyanoacrylate (2-OCA) .
The length of this alkyl chain profoundly influences the adhesive's properties. Generally, longer chains, as in 2-OCA, result in a more flexible and less brittle polymer with a slower degradation rate.[2][3] Conversely, shorter chains, like those in NBCA, tend to form a more rigid bond and degrade faster.[2][3] This fundamental chemical difference underpins many of the performance variations observed between different commercial products. Some products may also feature unique blends or additives to enhance specific properties like viscosity or flexibility.[4]
Key Performance Parameters: A Comparative Analysis
The ideal tissue adhesive should possess a balance of properties that ensure secure wound closure, promote healing, and minimize adverse tissue reactions. The following sections provide a comparative analysis of key performance parameters for several commercially available cyanoacrylate adhesives, including Dermabond® , Histoacryl® , LiquiBand® , SurgiSeal® , and Indermil® .
Mechanical Strength: The Power of Adhesion
The primary function of a tissue adhesive is to provide sufficient mechanical strength to hold wound edges in apposition during the healing process. This is assessed through various standardized tests, including tensile strength, lap shear strength, and peel strength.
Tensile Strength (ASTM F2258): This measures the force required to pull a bonded specimen apart in a direction perpendicular to the bond line.[5][6]
Lap Shear Strength (ASTM F2255): This evaluates the strength of an adhesive bond when subjected to a shearing force, where the bonded substrates are pulled in opposite directions along the plane of the bond.[5][7]
T-Peel Strength (ASTM F2256): This test assesses the force required to peel apart two flexible substrates bonded with the adhesive, simulating the peeling stresses that a wound closure might experience.[5][8]
Wound Closure Strength (ASTM F2458): This is a more clinically relevant test that measures the force required to disrupt a closed incision in a tissue substrate, such as porcine skin.[5][9]
| Adhesive Brand | Principal Monomer | Wound Closure Strength (lbs)[9] | Tensile Strength | Lap Shear Strength (N)[10] | T-Peel Strength |
| SurgiSeal® | 2-Octyl Cyanoacrylate | 4.76 | Data Not Available | Data Not Available | Data Not Available |
| Histoacryl® | n-Butyl-2-Cyanoacrylate | 4.10 | Data Not Available | Stronger than PEG and Fibrin Glues[10] | Data Not Available |
| Dermabond® | 2-Octyl Cyanoacrylate | 3.64 | 14.16 lbs/in²[11] | Stronger than PEG and Fibrin Glues[10] | Data Not Available |
| Indermil® | n-Butyl-2-Cyanoacrylate | 2.70 | Data Not Available | Data Not Available | Data Not Available |
| LiquiBand® | n-Butyl-2-Cyanoacrylate | 1.56 | Data Not Available | Data Not Available | Data Not Available |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in testing methodologies. The wound closure strength data is from a single comparative study for more direct comparison.[9]
A study comparing various 2-octyl and n-butyl cyanoacrylate adhesives found that a 2-OCA product (Dermabond Advanced®) was the strongest and most flexible.[12] However, another study on wound closure strength showed that the n-butyl cyanoacrylate adhesive Histoacryl® performed better than the 2-octyl cyanoacrylate Dermabond®.[9] These conflicting findings highlight the importance of considering the specific test methodology and the potential influence of product formulation beyond just the primary monomer.
Flexibility: Bending Without Breaking
Flexibility is a critical attribute for tissue adhesives, particularly for wounds located on mobile areas of the body. A flexible adhesive can accommodate movement without cracking or delaminating, thereby maintaining the integrity of the wound closure.
Standardized testing for flexibility of adhesive films can be performed using methods like ASTM D4338, which involves bending the adhesive film over a mandrel.[13] While direct quantitative comparative data for flexibility across all commercial products is scarce, qualitative assessments and some comparative studies provide valuable insights.
Generally, 2-octyl cyanoacrylate adhesives are considered more flexible than their n-butyl counterparts due to the longer alkyl chain.[14] One study reported that Dermabond® (2-OCA) was significantly more flexible than Indermil® and Histoacryl® (both NBCA).[5] Another study found that LiquiBand® Exceed™ (2-OCA) was as flexible as Dermabond Advanced®.[15]
Setting Time and Exothermic Reaction
The setting time of a cyanoacrylate adhesive is the time it takes to polymerize and form a solid bond. A rapid setting time is generally desirable for clinical efficiency. However, the polymerization of cyanoacrylates is an exothermic reaction, meaning it releases heat.[12] An excessively high heat of polymerization can cause patient discomfort and potentially damage surrounding tissue.
The rate of polymerization and the associated heat release are influenced by the monomer type, with shorter alkyl chains generally polymerizing faster and generating more heat.[2] Formulations can also be modified to control the setting time and reduce the exothermic effect.[4]
| Adhesive Brand | Setting Time | Exothermic Reaction |
| Dermabond® | Sets in minutes[11] | Sensation of heat or discomfort may be experienced, especially with multiple layers.[13] |
| Histoacryl® | Polymerizes quickly.[16] | Not specified in available data. |
| LiquiBand® | Quick 10-second dry time for some formulations.[17] | Low exothermic reaction reported for some formulations.[15] |
| SurgiSeal® | Polymerizes upon contact with skin, fluid, or blood.[18] | Not specified in available data. |
| Indermil® | Fast-setting.[2] | No discernible heat on application for some formulations.[2] |
Biocompatibility: Ensuring Safety at the Cellular Level
The biocompatibility of a tissue adhesive is of paramount importance, as it will be in direct contact with living tissue. Key aspects of biocompatibility include cytotoxicity and the release of potentially harmful degradation products.
Cytotoxicity: Assessing the Impact on Cells
Cytotoxicity tests, such as those outlined in ISO 10993-5, are used to evaluate the potential for a material to cause cell death or inhibit cell growth.[19] These in vitro assays typically involve exposing cultured cells (e.g., fibroblasts) to the adhesive or its extracts and assessing cell viability.[16]
While medical-grade cyanoacrylates are generally considered to have low cytotoxicity, differences can exist between formulations.[20] One study that compared a novel prepolymerized allyl 2-cyanoacrylate (PACA) with Dermabond® found that both showed similar, low cytotoxicity in various assays.[21][22] Another study noted that while cyanoacrylate glues can be cytotoxic, the incorporation of gelatin microgels can enhance bioactivity.[23]
It is important to note that the results of in vitro cytotoxicity tests can be influenced by the specific test parameters, and inconsistencies between laboratories have been reported.[21] Therefore, a comprehensive evaluation of biocompatibility should also include in vivo studies.
Degradation and Formaldehyde Release
Cyanoacrylate adhesives degrade over time through hydrolysis. A key concern with this degradation is the release of byproducts, most notably formaldehyde, which is a known cytotoxic agent and potential carcinogen.[2][18] The rate of degradation and the amount of formaldehyde released are directly related to the length of the alkyl side chain; longer chains degrade more slowly and release less formaldehyde.[1][18]
One study demonstrated that formaldehyde release was lower as the molecular weight of the monomer increased, with n-octyl cyanoacrylate releasing the least amount compared to n-hexyl and n-butyl cyanoacrylates.[18] Another study also confirmed that in both alkoxyethyl and alkyl-CA groups, formaldehyde release became slower as the molecular weight of the monomer increased.[1] This suggests that 2-octyl cyanoacrylate adhesives may have a more favorable long-term safety profile in terms of formaldehyde release compared to n-butyl cyanoacrylate adhesives.
In Vivo Performance: From the Bench to the Model
While in vitro tests provide valuable data on specific properties, in vivo studies in animal models are crucial for assessing the overall performance of a tissue adhesive in a biological environment. These studies allow for the evaluation of wound healing, tissue response, and long-term biocompatibility.
Histological analysis of wound sites treated with cyanoacrylate adhesives can reveal the extent of the inflammatory response, tissue necrosis, and the progress of wound healing.[3][24] Studies have shown that while cyanoacrylates can elicit an inflammatory response, it is often comparable to or less than that seen with traditional sutures.[3][23] For instance, one study in rats found that cyanoacrylate adhesives caused less intense inflammatory reactions compared to nylon sutures.[24] Another study comparing different cyanoacrylate adhesives in rabbits noted that n-butyl cyanoacrylate was more aggressive on the skin, causing a higher exothermic reaction and more inflammation than ethyl and n-octyl cyanoacrylates.[3]
Experimental Methodologies: A Closer Look at the Standards
To ensure the reliability and comparability of data, the performance of tissue adhesives is evaluated using standardized testing protocols. The following provides an overview of the key ASTM and ISO standards referenced in this guide.
Mechanical Strength Testing
-
ASTM F2258 - Standard Test Method for Strength Properties of Tissue Adhesives in Tension: This protocol involves bonding two substrates (often porcine skin) together with the adhesive and then pulling them apart in a tensile testing machine to measure the force required to cause failure.[6][25][26]
-
ASTM F2255 - Standard Test Method for Strength Properties of Tissue Adhesives in Lap-Shear by Tension Loading: In this test, two overlapping pieces of a substrate are bonded, and a shearing force is applied to determine the adhesive's strength in resisting forces parallel to the bond line.[7][10]
-
ASTM F2256 - Standard Test Method for Strength Properties of Tissue Adhesives in T-Peel by Tension Loading: This method is used for flexible substrates. The two bonded substrates are peeled apart in a "T" configuration, and the force required to propagate the peel is measured.[8]
Biocompatibility Testing
-
ISO 10993-5 - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity: This standard outlines methods to assess the cytotoxicity of medical devices.[19] The elution test is commonly used, where the adhesive is extracted with a cell culture medium, and the extract is then added to cultured cells.[16] Cell viability is then assessed using various assays, such as the MTT or XTT assay, which measure metabolic activity, or the Neutral Red Uptake (NRU) assay, which assesses cell membrane integrity.
Conclusion: Selecting the Right Adhesive for Your Application
The choice of a commercial cyanoacrylate tissue adhesive should be a deliberate process based on a comprehensive understanding of the material's properties and the specific requirements of the intended application.
-
For applications requiring high strength and where the wound is not under significant tension , both 2-octyl and n-butyl cyanoacrylate adhesives can be effective. However, some studies suggest that certain n-butyl formulations, like Histoacryl®, may offer superior wound closure strength.[9]
-
For wounds on mobile areas or where flexibility is paramount , 2-octyl cyanoacrylate adhesives such as Dermabond® and LiquiBand® Exceed™ are generally preferred due to their greater flexibility.[5][15]
-
In terms of biocompatibility , 2-octyl cyanoacrylates may have an advantage due to their slower degradation rate and lower formaldehyde release.[1][18] However, all medical-grade cyanoacrylates undergo rigorous testing to ensure their safety for clinical use.[15][20]
Ultimately, the selection of a tissue adhesive should be guided by a thorough review of the available literature, consideration of the specific mechanical and biological demands of the application, and, where possible, in-house evaluation to confirm performance under the intended use conditions. This guide serves as a foundational resource to aid in this critical decision-making process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
